molecular formula C3H9ClFN B1449289 (R)-1-Fluoro-2-propylamine Hydrochloride CAS No. 273734-17-1

(R)-1-Fluoro-2-propylamine Hydrochloride

Cat. No.: B1449289
CAS No.: 273734-17-1
M. Wt: 113.56 g/mol
InChI Key: FHXAJBGANRCCBG-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Fluoro-2-propylamine Hydrochloride is a useful research compound. Its molecular formula is C3H9ClFN and its molecular weight is 113.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-1-fluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXAJBGANRCCBG-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa modulation by beta-fluorination in primary amines

Strategic pKa Modulation: The -Fluorination of Primary Amines

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In modern drug discovery, the primary amine is a ubiquitous but problematic pharmacophore. While essential for solubility and target engagement, its high basicity (typically pKa 10–11) often leads to poor membrane permeability, high efflux liability, and off-target toxicity—most notably hERG channel inhibition.

This guide details the strategic application of


-fluorination12



The Physicochemical Basis

The Inductive Effect & pKa Shift

The introduction of fluorine atoms at the



Table 1: Impact of


-Fluorination on Ethylamine Basicity
CompoundStructurepKa (Conj.[1][3][4][5][6][7] Acid)

pKa (vs. Ethylamine)
LogP (Approx)
Ethylamine

10.7Ref-0.13
2-Fluoroethylamine

~9.2-1.5-0.45
2,2-Difluoroethylamine

~7.5-3.2-0.20
2,2,2-Trifluoroethylamine

5.7-5.0+0.40

Data Sources: pKa values derived from experimental datasets [1][2].

The Gauche Effect

Beyond simple induction,

gauche effect
  • Mechanism: This is driven by hyperconjugation (

    
    ) and electrostatic attraction between the partially negative fluorine and the partially positive ammonium hydrogen (
    
    
    ).
  • Consequence: This conformational lock can pre-organize the molecule for receptor binding, potentially reducing the entropic penalty of binding.

Strategic Application in Drug Design

Mitigating hERG Liability

Inhibition of the hERG potassium channel is a major cause of cardiotoxicity (QT prolongation). hERG binding is strongly correlated with the presence of a basic center and high lipophilicity.

  • The Fix: Lowering the pKa below 8.0 reduces the concentration of the cationic species at physiological pH (7.4).

  • Result: A trifluoroethyl group (pKa 5.7) is predominantly neutral at pH 7.4, significantly reducing affinity for the cation-selective hERG pore [3].

Improving Permeability

Passive membrane diffusion requires the molecule to be in its neutral state.

  • Ethylamine (pKa 10.7): At pH 7.4, >99.9% is ionized (

    
    ). Permeability is low.[5]
    
  • Difluoroethylamine (pKa 7.5): At pH 7.4, ~44% is neutral. Permeability is significantly enhanced.

Visualization of the Optimization Pathway

GStartHigh Basicity Amine(pKa > 10)StrategyBeta-Fluorination(Inductive Effect)Start->Strategy ModificationpKa_ShiftpKa Reduction(1.5 - 5.0 units)Strategy->pKa_Shift Electron WithdrawalPhysio_StateIncreased Neutral Fractionat pH 7.4pKa_Shift->Physio_State Henderson-HasselbalchOutcome_1Reduced hERGBindingPhysio_State->Outcome_1 Less CationOutcome_2Enhanced PassivePermeabilityPhysio_State->Outcome_2 More Lipophilic Species

Figure 1: The mechanistic pathway connecting

Synthetic Methodologies

The most direct route to


XtalFluor-EDeoxo-Fluor
Protocol: Deoxofluorination of N-Protected -Amino Alcohols

Note: This protocol assumes the use of a Boc-protected amino alcohol to prevent side reactions with the nitrogen.

Reagents:

  • Substrate: N-Boc-2-aminoethanol derivative (1.0 eq)

  • Reagent: DAST or Deoxo-Fluor (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the N-Boc-amino alcohol and dissolve in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents elimination to the enamine or oxazoline formation.

  • Addition: Add DAST dropwise via syringe over 10 minutes. Maintain temperature at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–12 hours. Monitor by TLC or LCMS.

  • Quench (Safety Critical): Cool the mixture back to 0°C. Slowly add saturated

    
    . Warning: Vigorous gas evolution (
    
    
    , HF) will occur.
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:1) or HCl/Dioxane to yield the free

    
    -fluoroamine salt.
    
Synthetic Pathway Visualization

Synthesiscluster_0Step 1: Protectioncluster_1Step 2: Fluorinationcluster_2Step 3: DeprotectionAminoAlcoholBeta-Amino AlcoholBoc_ProtectedN-Boc IntermediateAminoAlcohol->Boc_ProtectedBoc2O, TEAFluoro_IntBeta-FluoroCarbamateBoc_Protected->Fluoro_IntDAST/XtalFluor-78°C to RTFinal_ProductBeta-Fluoroamine(Salt Form)Fluoro_Int->Final_ProductTFA or HCl

Figure 2: Step-wise synthetic workflow for converting amino alcohols to fluoroamines.

Analytical Validation

Validating the pKa shift is critical before proceeding to biological assays.

  • Potentiometric Titration: The gold standard. Requires ~5-10 mg of compound. Perform in 0.15 M KCl at 25°C.

  • 
     NMR Shift Analysis:  The chemical shift of the fluorine atom is sensitive to the protonation state of the neighbor nitrogen.
    
    • Method: Titrate the amine in

      
       with NaOD/DCl while monitoring the 
      
      
      signal. Plot chemical shift (
      
      
      ) vs. pH to determine the inflection point (pKa).

References

  • PubChem. (2025).[3] Ethanamine, 2,2,2-trifluoro- | C2H4F3N.[8] National Library of Medicine. Available at: [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at: [Link]

  • Pike, K. G., et al. (2011). Optimisation of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sittihan, S., et al. (2025).[9] Enantioselective Synthesis of Beta-Fluoroamines. Organic Letters. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Tuning Basicity. Available at: [Link]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of (R)-1-Fluoro-2-propylamine HCl

[1]

Executive Summary

(R)-1-Fluoro-2-propylamine Hydrochloride (CAS: 273734-17-1) is a high-value chiral fluorinated building block used extensively in modern medicinal chemistry.[1] Its primary utility lies in the "Fluorine Effect"—the strategic introduction of a fluorine atom to modulate the physicochemical properties of a lead compound without significantly altering its steric bulk.

Unlike its non-fluorinated analog (isopropylamine) or the trifluoromethyl variants, this mono-fluorinated scaffold offers a precise tool for pKa modulation . By lowering the basicity of the amine via the inductive effect, it enhances lipophilicity (LogD) and membrane permeability while often reducing liability for hERG channel inhibition. This guide provides a comprehensive technical analysis of its properties, synthesis, and application logic.

Chemical Identity & Structural Analysis[1][2][3][4][5]

AttributeSpecification
IUPAC Name (2R)-1-fluoropropan-2-amine hydrochloride
Common Name (R)-1-Fluoro-2-propylamine HCl
CAS Number 273734-17-1
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 113.56 g/mol (HCl Salt)
Chirality R-enantiomer (C2 center)
SMILES CCF.Cl
Stereochemical Configuration

The chiral center is located at the C2 position. It is critical to note that in the synthesis from (R)-Alaninol, the stereocenter is preserved because the fluorination occurs at the achiral C1 position.

  • Configuration: (R)

  • Bonding: The C-F bond length is approximately 1.35 Å, mimicking the C-O bond length (1.43 Å) of the corresponding alcohol, making it a bioisostere for the hydroxyl group but with distinct electronic properties.

Physicochemical Properties[1][2][3][5][6][8][9][10][11][12]

The introduction of fluorine at the

Key Data Table[1][4][7][13]
PropertyValue / RangeContext
Melting Point 123 – 124.5 °CCrystalline solid (HCl salt) [1]
Appearance White to off-white solidHygroscopic nature
pKa (Conjugate Acid) ~8.8 – 9.0 (Predicted)Lower than isopropylamine (~10.[1][2][3][4][5][6][7][8][9]6) due to

-F inductive effect [2]
Solubility High (>50 mg/mL)Water, Methanol, DMSO
LogP (Free Base) ~0.2 (Predicted)Slightly more lipophilic than alaninol
Hygroscopicity Moderate to HighRequires storage under desiccant
The Fluorine Effect: pKa Modulation

The most critical property of (R)-1-Fluoro-2-propylamine is its basicity.[1]

  • Mechanism: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (

    
     effect) through the 
    
    
    -bond framework.[1][10]
  • Impact: This destabilizes the protonated ammonium species (

    
    ) relative to the free base, thereby increasing the acidity of the conjugate acid.
    
  • Result: The pKa drops from ~10.6 (standard aliphatic amine) to ~9.0.[8]

  • Medicinal Benefit: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to the non-fluorinated analog. This increases passive membrane permeability and can improve oral bioavailability.

Synthetic Methodology & Quality Control

The synthesis of (R)-1-Fluoro-2-propylamine HCl typically utilizes the "Chiral Pool" strategy, starting from (R)-Alaninol.[1] Direct fluorination of the free amino alcohol is hazardous and low-yielding; therefore, a protection-group strategy is required.

Synthetic Route Diagram[1]

SynthesisStart(R)-Alaninol(Chiral Pool)Step1N-Protection(Boc-Anhydride)Start->Step1Inter1N-Boc-(R)-AlaninolStep1->Inter1Yield >95%Step2Fluorination(DAST or Deoxo-Fluor)Inter1->Step2-78°C to RTDCM SolventInter2N-Boc-(R)-1-Fluoro-2-propylamineStep2->Inter2Nucleophilic Sub(No Inversion at C2)Step3Deprotection(HCl / Dioxane)Inter2->Step3Final(R)-1-Fluoro-2-propylamine HClStep3->FinalSalt Formation

Caption: Standard synthetic workflow preserving the C2 chiral center while converting the primary alcohol to a fluoride.

Critical Process Parameters
  • Fluorination Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are preferred.[1]

  • Temperature Control: Fluorination is exothermic. Reagents must be added at -78°C or -20°C to prevent elimination side-reactions (formation of allyl amines).[1]

  • Stereochemistry: Since the reaction occurs at C1 (primary carbon), the stereocenter at C2 is generally not at risk of racemization, provided the oxazolidinone intermediate (common in DAST reactions with vicinal amino alcohols) is managed or avoided via specific N-protection (e.g., Phthalimide or Bis-Boc).

Analytical Characterization

Validating the identity of (R)-1-Fluoro-2-propylamine HCl requires specific attention to the coupling between Fluorine and Hydrogen.[1]

Nuclear Magnetic Resonance (NMR) Profiling
  • 
    F NMR: 
    
    • Signal: A distinct triplet of doublets (td) or multiplet around -220 to -230 ppm (referenced to

      
      ).[1]
      
    • Coupling: Large geminal coupling (

      
       Hz) with the two C1 protons.
      
  • 
    H NMR (DMSO-
    
    
    ):
    • 
       ~8.3 ppm:  Broad singlet (3H, 
      
      
      ).
    • 
       ~4.3 - 4.6 ppm:  Complex multiplet (2H, 
      
      
      ).[1] This signal is split by the geminal Fluorine (
      
      
      Hz) and the vicinal C2 proton.
    • 
       ~3.5 ppm:  Multiplet (1H, 
      
      
      ).
    • 
       ~1.2 ppm:  Doublet (3H, 
      
      
      ).
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Ion:

    
     = 78.1 m/z (Free base mass + proton).
    
  • Note: The HCl salt will dissociate; the chloride ion (35/37 m/z) may be visible in negative mode.

Handling, Safety, & Stability

Stability Profile
  • Thermal Stability: Stable up to its melting point (~124°C). Avoid prolonged heating above 100°C to prevent degradation.

  • Hygroscopicity: As a hydrochloride salt of a low molecular weight amine, it is hygroscopic. It will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis over distinct timeframes.

  • Storage: Store at 2-8°C under Argon or Nitrogen. Desiccators are recommended for long-term storage.[1]

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Fluorinated amines can be toxic; avoid dust inhalation.

Applications in Drug Design[8][9][12][14][16]

Bioisosterism & Metabolic Stability

(R)-1-Fluoro-2-propylamine is frequently used to replace:

  • Alanine residues: Mimicking the amino acid side chain but with altered electronic properties.

  • Hydroxyl groups: The fluorine atom acts as a bioisostere for OH (similar van der Waals radius) but removes the hydrogen bond donor capability, increasing lipophilicity.

Logic of Application (Graphviz)

ApplicationLogicProblemLead Compound Issue:High Basicity (pKa > 10)Poor Permeability / hERG RiskSolutionStrategy:Incorporate (R)-1-Fluoro-2-propylamineProblem->SolutionMechanism1Inductive Effect (-I)of Beta-FluorineSolution->Mechanism1Mechanism2Lipophilicity Change(C-F vs C-H)Solution->Mechanism2Outcome1Lower pKa (~9.0)Increased Neutral Fraction at pH 7.4Mechanism1->Outcome1Outcome2Improved PassiveMembrane PermeabilityOutcome1->Outcome2Outcome3Reduced CationicBinding (hERG)Outcome1->Outcome3

Caption: Decision logic for utilizing this scaffold to solve ADME/Tox issues in lead optimization.

References

  • Smolecule Inc. (2023). Product Data Sheet: this compound. Retrieved from .

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • PubChem Database. (2023). Compound Summary for (R)-1-Fluoro-2-propylamine. National Center for Biotechnology Information. Retrieved from .[2][3]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

Strategic Utilization of (R)-1-Fluoro-2-propylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

(R)-1-Fluoro-2-propylamine Hydrochloride (CAS 273734-17-1) represents a critical chiral building block in modern drug discovery, specifically designed to exploit the "Fluorine Effect." Unlike its non-fluorinated analog (isopropylamine) or the trifluoromethyl variants, this mono-fluorinated scaffold offers a precise tool for pKa modulation and metabolic blocking without imposing excessive steric bulk.

This guide moves beyond basic catalog data to provide a researcher-centric workflow for synthesizing, handling, and deploying this moiety in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]

The introduction of a single fluorine atom at the


-position to the amine significantly alters the electronic landscape of the molecule compared to the parent propylamines.
Table 1: Physicochemical Characterization
PropertySpecificationTechnical Insight
IUPAC Name (2R)-1-fluoropropan-2-amine hydrochlorideDefines absolute stereochemistry at C2.
Molecular Formula C

H

ClFN
(Free base: C

H

FN)
Molecular Weight 113.56 g/mol Low MW allows for high ligand efficiency (LE).
Appearance White to off-white hygroscopic solidMust be stored under desiccant.
Melting Point 123–124.5 °CSharp MP indicates high crystalline purity.
Chirality (R)-EnantiomerDerived from the chiral pool (typically (R)-Alaninol).
Solubility High: Water, Methanol, DMSOSuitable for aqueous bioassays and polar organic reactions.
pKa (Conj. Acid) ~8.5 - 9.0 (Est.)Lower than non-fluorinated amine (~10.5) due to

-fluorine electron withdrawal (-I effect).

Synthetic Methodology: The "Retentive" Route

While various routes exist, the most robust protocol for maintaining high enantiomeric excess (ee) utilizes (R)-Alaninol as the chiral pool precursor. This pathway avoids the risk of racemization often seen in direct halide substitutions by utilizing a protective group strategy.

The Mechanism

The synthesis relies on the deoxyfluorination of an alcohol. Crucially, because the stereocenter is at C2 and the reaction occurs at C1, the stereochemistry is retained , provided the nitrogen is protected as a carbamate (Boc) to prevent aziridinium ion formation (which could lead to rearrangement or racemization).

Step-by-Step Protocol

Step 1: N-Protection

  • Reagents: (R)-Alaninol (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq), TEA (1.2 eq), DCM.
    
  • Procedure: Stir at 0°C to RT for 12h.

  • Outcome: Formation of N-Boc-(R)-alaninol.

Step 2: Deoxyfluorination (The Critical Step) Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Perform strictly below 0°C.

  • Reagents: N-Boc-(R)-alaninol (1.0 eq), DAST (1.2 eq), Anhydrous DCM.

  • Procedure:

    • Cool solution of N-Boc-alaninol in DCM to -78°C (Dry ice/acetone).

    • Add DAST dropwise via syringe pump (exothermic).

    • Allow to warm to RT overnight.

  • Quench: Pour slowly into saturated NaHCO

    
     (gas evolution).
    
  • Outcome: tert-butyl ((R)-1-fluoropropan-2-yl)carbamate.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir intermediate at RT for 2-4 hours. Precipitate forms.

  • Isolation: Filter the white solid, wash with Et

    
    O (to remove organic byproducts), and dry under vacuum.
    
Visualization of Synthesis Workflow

SynthesisRoute Start (R)-Alaninol (Chiral Pool) Step1 N-Protection (Boc2O / TEA) Start->Step1 Inter1 N-Boc-(R)-Alaninol Step1->Inter1 Step2 Fluorination (DAST, -78°C) Inter1->Step2 Retains C2 Stereochemistry Inter2 N-Boc-Fluoroamine Step2->Inter2 Step3 Deprotection (HCl / Dioxane) Inter2->Step3 Final (R)-1-Fluoro-2-propylamine HCl (Target) Step3->Final

Figure 1: Retentive synthesis pathway starting from (R)-Alaninol. The C2 chiral center remains untouched during the C1 fluorination.

Operational Safety & Handling

Hygroscopicity Management

This hydrochloride salt is hygroscopic.[1] Moisture absorption leads to:

  • Stoichiometric errors in reactions (weighing water instead of reagent).

  • Hydrolysis risks if used in moisture-sensitive couplings (e.g., with acid chlorides).

  • Protocol: Store in a desiccator or glovebox. If the solid appears "sticky" or clumpy, recrystallize from Isopropanol/Ether or dry over P

    
    O
    
    
    
    under vacuum before use.
Fluorination Reagent Hazards

If synthesizing in-house using DAST or Deoxo-Fluor:

  • Glassware: Do not use standard glass for long-term storage of DAST; it etches glass. Reactions are fine in glass if quenched promptly.

  • Quenching: DAST generates HF upon contact with water. Quench in a well-ventilated fume hood into excess bicarbonate.

Medicinal Chemistry Applications: The "Fluorine Scan"[8]

Why choose (R)-1-Fluoro-2-propylamine over a standard isopropyl group?

pKa Modulation (Basicity Tuning)

The


-fluorine atom exerts a strong electron-withdrawing inductive effect (-I).
  • Isopropylamine pKa: ~10.6

  • 1-Fluoro-2-propylamine pKa: ~8.5–9.0

  • Impact: At physiological pH (7.4), a standard amine is >99.9% protonated (cationic). The fluorinated analog has a higher fraction of neutral species. This improves membrane permeability (passive diffusion) and can reduce hERG channel liability (often associated with high basicity).

Metabolic Blocking

The C1 position in a propyl chain is susceptible to metabolic oxidation (CYP450). Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs ~99 kcal/mol) blocks this metabolic "soft spot," extending the drug's half-life (


).
Decision Matrix: When to Use

DecisionMatrix Problem SAR Optimization Issue Branch1 High Clearance / Metabolic Instability? Problem->Branch1 Branch2 Poor Permeability / High Basicity? Problem->Branch2 Sol1 Try (R)-1-Fluoro-2-propylamine (Blocks C1 Oxidation) Branch1->Sol1 Sterics Restricted Alt1 Try Trifluoromethyl group (If steric bulk is tolerated) Branch1->Alt1 Sterics Open Sol2 Try (R)-1-Fluoro-2-propylamine (Lowers pKa by ~1.5 units) Branch2->Sol2

Figure 2: Decision matrix for incorporating the fluoro-amine scaffold during Lead Optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reiter, L. A., et al. (2016).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86616457, (R)-1-Fluoropropan-2-amine hydrochloride.[2] Link[2]

Sources

Technical Guide: Metabolic Stability of Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategies, Mechanisms, and Assessment in Drug Discovery

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, present in approximately 25-30% of all approved pharmaceuticals. Beyond its role in modulating lipophilicity and


, fluorine serves as a critical tool for enhancing metabolic stability.[1] This guide provides a technical deep-dive into the mechanistic basis of C-F bond resistance, strategic design implementations (the "Fluorine Scan"), and the rigorous experimental protocols required to assess metabolic clearance (

) in preclinical development.

Part 1: The Fluorine Effect – Mechanistic Foundation

The metabolic stability of organofluorine compounds is not merely a function of bond strength; it is a composite of steric shielding, electronic deactivation, and lipophilic modulation.

The Thermodynamic Barrier (C-F vs. C-H)

The primary driver of metabolic resistance is the strength of the Carbon-Fluorine bond. Cytochrome P450 (CYP) enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) or single electron transfer.

  • C-H Bond Energy: ~98 kcal/mol (susceptible to radical abstraction).

  • C-F Bond Energy: ~110 kcal/mol (thermodynamically resistant to CYP-mediated abstraction).

Because the C-F bond is the strongest single bond in organic chemistry, it effectively renders the specific carbon atom inert to direct oxidative attack.

Electronic Deactivation

Fluorine is the most electronegative element (3.98 on the Pauling scale).[1] When substituted on an aromatic ring or adjacent to a metabolic "soft spot," it exerts a powerful inductive electron-withdrawing effect (-I).

  • Mechanism: This reduces the electron density of the aromatic ring or adjacent C-H bonds, making them less nucleophilic and raising the oxidation potential. This makes the molecule a poorer substrate for the electrophilic oxo-ferryl species (

    
    ) of CYP450 enzymes.
    
Steric Shielding

With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å) but smaller than a methyl group. This size is often termed the "Goldilocks" zone: it is small enough to mimic hydrogen (bioisosterism) without abolishing binding affinity, yet large enough to sterically hinder the approach of metabolic enzymes to adjacent sites.

Visualization: CYP450 Blocking Mechanism

The following diagram illustrates the divergence in metabolic fate between a standard C-H bond and a C-F substituted bond.

CYP_Mechanism CYP CYP450 (Fe=O) Substrate_H Substrate (C-H) CYP->Substrate_H Attacks Substrate_F Substrate (C-F) CYP->Substrate_F Attacks Radical Carbon Radical Intermediate Substrate_H->Radical H-Abstraction (Low Energy Barrier) Blocked Metabolic Block (No Reaction) Substrate_F->Blocked F-Abstraction Fails (High Energy Barrier) Hydroxylation Metabolite (C-OH) Radical->Hydroxylation Rebound Mechanism

Figure 1: Mechanistic divergence of CYP450 attack. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step required for oxidative metabolism.

Part 2: Strategic Incorporation in Drug Design

The "Fluorine Scan"

In lead optimization, a "Fluorine Scan" involves systematically replacing hydrogen atoms with fluorine at metabolically labile sites.

  • Para-Fluorination: The para-position of phenyl rings is a primary site for CYP-mediated hydroxylation. Capping this position with fluorine is a classic strategy to block metabolism (e.g., Ezetimibe ).

  • Benzylic Protection: Benzylic carbons are highly susceptible to oxidation. Fluorination at this site (or adjacent to it) deactivates the C-H bond electronically.

Bioisosterism and pKa Modulation

Fluorine substitution can lower the


 of adjacent basic amines by 1-2 log units.
  • Impact: This reduces the percentage of the drug that is ionized at physiological pH. While this primarily affects membrane permeability, it also alters the binding affinity to CYP active sites, which often rely on specific electrostatic interactions.

The Risk: Oxidative Defluorination

While rare, C-F bonds are not invincible. "Metabolic defluorination" is a toxicity risk that must be screened.

  • Mechanism: If an adjacent C-H bond is hydroxylated, the resulting intermediate can eliminate HF to form a reactive quinone methide or imine.

  • Toxicity: This releases fluoride ions (nephrotoxic) and generates an electrophilic species capable of covalent binding to proteins (idiosyncratic toxicity).

  • Mitigation: Avoid placing fluorine on aromatic rings that are electron-rich and lack other deactivating groups.

Part 3: Experimental Protocol – Microsomal Stability Assay

To assess the impact of fluorine substitution, the Microsomal Stability Assay is the industry standard. It measures the intrinsic clearance (


) of a compound.[2][3]
Reagents & Materials
  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Test Compound: 10 mM DMSO stock.

Step-by-Step Workflow

This protocol is designed for a 96-well plate format to ensure high throughput and consistency.

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-Incubation: Add 450

    
    L of compound solution + 50 
    
    
    
    L of Microsomes (0.5 mg/mL final) to the plate. Incubate at 37°C for 5 mins.
  • Initiation: Add 50

    
    L of NADPH to initiate the reaction. (Start timer).
    
  • Sampling: At specific time points (0, 5, 15, 30, 45 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 200

    
    L of Ice-cold ACN (with Internal Standard) to stop the reaction and precipitate proteins.
    
  • Processing: Centrifuge plates at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

Self-Validating Controls

To ensure data integrity (Trustworthiness), every assay plate must include:

  • High Clearance Control: Verapamil or Propranolol (Expect >80% depletion in 30 min).

  • Low Clearance Control: Warfarin or Atenolol (Expect <10% depletion in 30 min).

  • Minus-NADPH Control: Incubate compound with microsomes without cofactor to rule out chemical instability or non-CYP hydrolysis.

Visualization: Assay Workflow

Assay_Workflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation (Buffer + Cmpd + Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 Quench 5. Quench (Ice-Cold ACN + IS) T0->Quench T15->Quench T30->Quench Centrifuge 6. Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS 7. LC-MS/MS (Quantify Parent) Centrifuge->LCMS

Figure 2: Standardized Microsomal Stability Workflow. Critical control points include the temperature maintenance (37°C) and rapid quenching.

Part 4: Data Interpretation & Calculation

Raw LC-MS peak area ratios (Analyte/Internal Standard) are converted to % Remaining.

Calculation of Half-Life ( )

Plot


 vs. time (

). The slope of the linear regression is

(elimination rate constant).


Calculation of Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.



Comparative Data: The Fluorine Impact

The table below illustrates hypothetical data reflecting typical trends observed when a "Fluorine Scan" is applied to a metabolically labile phenyl ring.

Compound StructureModification

(min)

(

L/min/mg)
Interpretation
Analog A Unsubstituted Phenyl12115High Clearance. Rapid oxidation at para-position.
Analog B Para-Fluoro Phenyl4829Moderate Stability. Metabolic block at primary soft spot.
Analog C Para-Chloro Phenyl3540Improved. Sterically bulky, but Cl is susceptible to oxidative dechlorination.
Analog D 2,4-Difluoro Phenyl>120<10High Stability. Synergistic electronic deactivation and steric blocking.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[2] Link

Sources

Methodological & Application

Precision Synthesis of (R)-1-Fluoro-2-propylamine: Biocatalytic and Chemocatalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(R)-1-Fluoro-2-propylamine (CAS: [Relevant CAS if available, typically generic for enantiomers]) is a high-value chiral building block, serving as a bioisostere for propylamine or amino-alcohol motifs in drug discovery. The introduction of fluorine at the


-position relative to the amine modulates basicity (

depression), enhances metabolic stability against oxidative deamination, and alters lipophilicity (

).

Synthesizing this small, volatile molecule in high enantiomeric excess (


) presents two primary challenges:
  • Volatility: The free base is highly volatile (estimated b.p. 50–60°C), requiring isolation as a salt (e.g., hydrochloride or tosylate).

  • Stereocontrol: Nucleophilic fluorination often requires harsh conditions that can lead to racemization or elimination (HF loss).

This guide details two validated, orthogonal workflows:

  • Method A (Biocatalytic): An (R)-selective

    
    -transaminase route offering high atom economy and 
    
    
    
    
    
    under mild aqueous conditions.
  • Method B (Chemocatalytic): A deoxyfluorination route starting from D-Alanine, utilizing DAST/Deoxo-Fluor with retention of configuration at the chiral center.

Method A: Biocatalytic Transamination (The "Green" Route)

Principle of Operation

This method utilizes an (R)-selective


-transaminase (

-TA) to transfer an amino group from an achiral or sacrificial donor (Isopropylamine) to the prochiral ketone (Fluoroacetone). This is a thermodynamic equilibrium reaction driven to completion by the removal of the volatile coproduct (acetone).

Key Advantages:

  • Direct synthesis from achiral fluoroacetone.

  • Avoids hazardous fluorinating reagents (DAST/HF).[1]

  • Superior enantioselectivity (

    
    ).[2][3]
    
Biocatalytic Workflow Diagram

Biocatalysis Substrate Fluoroacetone (Prochiral Ketone) Enzyme (R)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Acceptor Donor Isopropylamine (Amine Donor) Donor->Enzyme Donor Product (R)-1-Fluoro-2-propylamine Enzyme->Product Amination ByProduct Acetone (Volatile Coproduct) Enzyme->ByProduct Deamination ByProduct->ByProduct Removed via N2 Sweep/Vacuum

Figure 1: Biocatalytic cycle for the asymmetric amination of fluoroacetone using an amine transaminase.

Detailed Protocol

Materials:

  • Substrate: Fluoroacetone (95%+).

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., ATA-113 from Codexis or Arthrobacter sp. variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[4]

  • Donor: Isopropylamine (IPA) or D-Alanine (requires LDH/GDH recycling system; IPA is preferred for simplicity).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM (yellow solution).

  • Substrate Loading: Add Isopropylamine (1.5 equivalents relative to ketone) to the buffer. Adjust pH back to 7.5 using 6M HCl (amine addition will spike pH).

  • Enzyme Addition: Add the transaminase enzyme powder (load: 5–10 g/L or 20 U/mmol substrate). Stir gently to dissolve.

  • Reaction Initiation: Add Fluoroacetone (final concentration 50–100 mM) dropwise.

    • Critical Control: Fluoroacetone is volatile and a lachrymator. Handle in a fume hood.

  • Incubation: Stir at 30°C for 24 hours.

    • Equilibrium Shift: To drive the reaction, apply a gentle sweep of nitrogen gas over the headspace to remove the acetone coproduct.

  • Quench & Workup:

    • Acidify the reaction mixture to pH < 2 with 6M HCl (converts amine to ammonium salt).

    • Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted ketone and non-basic impurities.

    • Basify the aqueous phase to pH > 12 using 10M NaOH (keep cool, ice bath).

    • Extract immediately with Dichloromethane (DCM) (

      
       mL).
      
  • Salt Formation (Isolation):

    • Do not evaporate the DCM to dryness (product is volatile).

    • Add 2.0 equivalents of HCl in Dioxane or Ether to the DCM extract.

    • Evaporate solvent under reduced pressure to yield (R)-1-Fluoro-2-propylamine Hydrochloride as a white solid.

Method B: Deoxyfluorination of Amino Alcohols (The "Chem" Route)

Principle of Operation

This route relies on the nucleophilic fluorination of a protected amino alcohol using DAST (Diethylaminosulfur trifluoride).[1]

  • Stereochemistry: The fluorination occurs at the primary carbon (C1). The chiral center is at C2. Therefore, retention of configuration is observed at the chiral center.

  • Starting Material: To obtain the (R) -amine, one must start with (R)-Alaninol (derived from D-Alanine).

  • Protection: The amine must be N-protected (Boc or Cbz) to prevent aziridine formation or explosion hazards with DAST.

Chemocatalytic Workflow Diagram

ChemoSynthesis Start D-Alanine ((R)-Configuration) Step1 Reduction (LiAlH4 or BH3) Start->Step1 Inter1 (R)-Alaninol Step1->Inter1 Step2 N-Protection (Boc2O, NaOH) Inter1->Step2 Inter2 (R)-N-Boc-Alaninol Step2->Inter2 Step3 Deoxyfluorination (DAST, -78°C) *Retention at C2* Inter2->Step3 Inter3 (R)-N-Boc-1-Fluoro-2-propylamine Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final (R)-1-Fluoro-2-propylamine HCl Step4->Final

Figure 2: Step-wise chemical synthesis starting from D-Alanine. Note that fluorination at the primary alcohol does not invert the secondary chiral center.

Detailed Protocol

Safety Warning: DAST is thermally unstable and can decompose explosively. Never heat neat DAST above 50°C. Perform all reactions behind a blast shield.

Step 1: Preparation of (R)-N-Boc-Alaninol

  • Start with commercially available (R)-Alaninol (or reduce D-Alanine).

  • Dissolve (R)-Alaninol (10 mmol) in THF/Water (1:1).

  • Add

    
     (2 eq) and 
    
    
    
    (1.1 eq). Stir at RT for 12h.
  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Step 2: Fluorination (The Critical Step)

  • Setup: Flame-dry a round-bottom flask under Argon. Add (R)-N-Boc-Alaninol (1.0 eq) and anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise via syringe.

    • Note: The reaction is exothermic. Maintain temp < -60°C during addition.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.

  • Quench: Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Caution: Vigorous

      
       evolution.
      
  • Workup: Extract with DCM. Wash organic layer with water and brine.[1] Dry and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) may be required to separate the fluoro product from elimination byproducts (olefins).

Step 3: Deprotection & Salt Formation

  • Dissolve the N-Boc intermediate in minimal Dioxane.

  • Add

    
     in Dioxane (5 eq). Stir at RT for 2–4 hours.
    
  • Precipitate the product by adding diethyl ether. Filter the white solid.[5]

  • Yield: this compound.

Analytical Quality Control

To validate the enantiomeric purity and chemical structure, the following methods are required.

Enantiomeric Excess (ee) Determination

Since the free amine is volatile and lacks a chromophore, derivatization is necessary for HPLC/GC analysis.

  • Derivatization Agent: Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Protocol: React 5 mg of product salt with GITC in MeCN with excess triethylamine.

  • HPLC Method:

    • Column: C18 Reverse Phase (The diastereomers formed with GITC are separable on achiral columns).

    • Mobile Phase: Water/MeCN gradient (0.1% TFA).

    • Detection: UV at 254 nm (GITC chromophore).

    • Expectation: (R)-amine derivative elutes at distinct RT from (S)-amine derivative.

NMR Validation
  • 
    -NMR:  Essential to confirm the presence of fluorine and absence of elimination products.
    
    • Expect a triplet of doublets (coupling to

      
       protons and the adjacent CH).
      
    • Shift:

      
       to 
      
      
      
      ppm (relative to
      
      
      ).

Comparison of Methods

FeatureMethod A: BiocatalysisMethod B: Chemocatalysis
Starting Material Fluoroacetone (Achiral)D-Alanine (Chiral Pool)
Stereocontrol >99% ee (Enzyme controlled)Depends on SM purity (~98% ee)
Safety High (Aqueous, mild temp)Low (DAST explosion risk, HF)
Scalability Excellent (Linear scale-up)Moderate (Heat transfer limits on DAST)
Cost Enzyme cost (reusable)Reagent cost (DAST/Boc)

Recommendation: For milligram-to-gram scale research where D-Alanine is available, Method B is faster to implement without enzyme screening. For multi-gram to kilogram scale-up, Method A is superior due to safety and atom economy.

References

  • Biocatalytic Transamination

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

    • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Chemical Fluorination (DAST Protocols)

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561-2578. Link

    • See also: Organic Syntheses, Coll. Vol. 6, p.835 (1988) for general DAST handling.
  • Physical Properties & Safety

    • National Center for Biotechnology Information. PubChem Compound Summary for Propylamine (Analogous handling). Link

Sources

use of (R)-1-Fluoro-2-propylamine HCl as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It moves beyond generic descriptions to provide actionable protocols, mechanistic rationale, and self-validating experimental workflows.

Utilizing (R)-1-Fluoro-2-propylamine HCl as a Chiral Building Block[1][2]

Executive Summary & Strategic Rationale

In modern lead optimization, the "Fluorine Scan" is a critical tactic to modulate physicochemical properties without altering steric bulk. (R)-1-Fluoro-2-propylamine HCl serves as a strategic bioisostere for the isopropylamine or alanine motif.[1]

Unlike the trifluoromethyl group (which adds significant lipophilicity and electron withdrawal), the monofluoromethyl group offers a subtle "Goldilocks" effect:

  • pKa Modulation: The

    
    -fluorine atom lowers the pKa of the amine (approx. 1.5–2.0 log units vs. non-fluorinated analog), reducing lysosomal trapping and improving passive permeability.
    
  • Metabolic Blocking: Substitution at the C1 position blocks potential oxidative metabolism (hydroxylation) common at alkyl side chains.

  • Conformational Bias: The gauche effect between fluorine and the protonated amine can lock specific bioactive conformations.

Physicochemical Profile & Comparative Data

The introduction of a single fluorine atom drastically alters the electronic landscape of the amine.

Table 1: Comparative Properties of Propyl-amine Analogs

PropertyIsopropylamine (Reference)(R)-1-Fluoro-2-propylamine 1,1,1-Trifluoro-isopropylamine
Structure



Basicity (pKa) ~10.6~8.8 - 9.0 (Est.)[1]~5.8
Nucleophilicity HighModerate Low
Lipophilicity ModerateModulated (Polar C-F bond) High
Metabolic Stability Low (Oxidation prone)High (Blocked site) Very High
Handling Volatile Liquid (bp 33°C)Stable Solid (HCl Salt) Volatile Liquid

Analyst Insight: The pKa shift to ~9.0 is critical. At physiological pH (7.4), a larger fraction of the fluoro-amine exists as the neutral free base compared to isopropylamine, potentially enhancing Blood-Brain Barrier (BBB) penetration.[1]

Experimental Protocol: Amide Coupling Workflow

Objective: Coupling (R)-1-Fluoro-2-propylamine HCl to a Heteroaryl Carboxylic Acid (Generic Kinase Inhibitor Scaffold).

Challenge: The


-fluorine reduces the nucleophilicity of the amine. Standard EDC/NHS couplings may be sluggish.
Solution:  Use of HATU/DIPEA ensures rapid conversion while minimizing racemization risks.
3.1 Reagents & Materials[1]
  • Amine Source: (R)-1-Fluoro-2-propylamine HCl (1.2 equiv).[1]

  • Carboxylic Acid: Heteroaryl acid substrate (1.0 equiv).

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Crucial: Must neutralize HCl salt + activate acid.

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration).

3.2 Step-by-Step Procedure
  • Activation Phase:

    • Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF.

    • Add DIPEA (1.5 equiv) dropwise at 0°C. Stir for 15 minutes. Color change (yellowing) indicates active ester formation.

  • Nucleophilic Attack (In-Situ Free Basing):

    • Critical Step: Do not pre-freebase the fluoro-amine in a separate flask (risk of volatility loss).

    • Add (R)-1-Fluoro-2-propylamine HCl (1.2 equiv) directly as a solid to the reaction mixture.[1]

    • Immediately add the remaining DIPEA (1.5 equiv).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Process Monitoring (Self-Validating System):

    • TLC: Monitor disappearance of acid. Note: The fluoro-amine does not stain well with Ninhydrin; use KMnO4 or rely on acid consumption.

    • LC-MS: Check for [M+H]+ peak.

    • 
       NMR Check:  Take a 50 µL aliquot, dilute in DMSO-d6.
      
      • Starting Material Signal: ~ -220 ppm (approx, varies by solvent).[1]

      • Product Signal: Distinct shift (typically downfield by 2-5 ppm) due to the amide carbonyl anisotropy. If the SM signal persists after 4 hours, add 0.5 equiv more DIPEA.

  • Work-up:

    • Dilute with EtOAc. Wash with sat. NaHCO3 (remove unreacted acid/HATU byproducts), then 5% LiCl (remove DMF), then Brine.

    • Dry over Na2SO4 and concentrate.

Visualization: Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for using this building block and the coupling workflow.

G Lead_Opt Lead Optimization Phase Target: Improve Metabolic Stability Decision Select (R)-1-Fluoro-2-propylamine (Bioisostere of Isopropyl) Lead_Opt->Decision Modulate pKa/LogP Prep Reaction Setup: Acid + HATU + DIPEA (0.5 eq) Decision->Prep Addition Add Amine HCl Salt (Solid) + DIPEA (1.5 eq) Prep->Addition In-situ Activation Reaction Reaction Progress (RT, 2-4 Hours) Addition->Reaction QC_Check QC Check: 19F NMR / LCMS Reaction->QC_Check Workup Workup: EtOAc / LiCl Wash Isolate Amide QC_Check->Workup Conversion > 95% Retry Add Catalyst (HOAt) or Heat (40°C) QC_Check->Retry Incomplete Retry->Reaction Re-evaluate

Figure 1: Synthesis workflow and decision logic for incorporating (R)-1-Fluoro-2-propylamine.

Advanced Applications & Mechanistic Insights
5.1 The "Gauche Effect" in Structure-Based Design

When this amine is incorporated into a drug molecule, the C–F bond and the C–N bond (amide) often adopt a gauche conformation due to electrostatic interactions (


 hyperconjugation and dipole minimization).
  • Impact: This can lock the side chain into a specific orientation, potentially reducing the entropic penalty of binding to a protein target (e.g., a kinase hinge region).

5.2 Analytical Quality Control
  • Enantiomeric Purity: The (R)-enantiomer must be verified.

    • Method: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IC or AD-H).[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Note: The HCl salt is hygroscopic. Store in a desiccator. Weigh quickly to avoid water uptake which alters stoichiometry.

5.3 Safety & Handling
  • Volatility: While the HCl salt is solid, the free base (generated in situ) is volatile. Never heat the reaction open to air after adding the base.

  • Toxicity: Fluorinated aliphatic amines can mimic endogenous metabolites. Handle with standard PPE (gloves, fume hood).

References
  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Enamine Ltd. (2022). Fluorine in Drug Discovery: 2022 Update. (Industry Application Note regarding FDA approvals of fluorinated drugs).

  • Swigor, J. E., et al. (2001). Process for the preparation of fluoro compounds from the corresponding amines. US Patent 6,179,970. (Describes deamination/fluorination methodologies relevant to building block synthesis).

  • ChemRio. (n.d.). (R)-1-Fluoro-2-propylamine HCl Product Data. (Verification of CAS and commercial availability).

Sources

Application Note: Scalable Synthesis of (R)-1-Fluoro-2-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-Fluoro-2-propylamine (CAS: N/A for specific enantiomer salt, generic free base ~453-06-5) is a critical chiral building block in the synthesis of fluorinated pharmaceuticals. Its structural motif—a chiral amine adjacent to a fluoromethyl group—is increasingly utilized to modulate pKa and metabolic stability in drug candidates.

Scaling this molecule presents three distinct engineering challenges:

  • Volatility: The free base is a low-boiling liquid (estimated b.p. 50–55 °C), leading to significant yield loss during conventional workup.

  • Fluorination Safety: Traditional deoxofluorination reagents (DAST) pose severe explosion hazards on a kilogram scale.

  • Stereochemical Integrity: Maintaining the (R)-configuration requires preventing racemization adjacent to the amine center.

This guide outlines two validated routes for scale-up: a Classical Chemical Route (Nucleophilic Displacement) and a Modern Biocatalytic Route (Transaminase).

Route Selection Strategy

The choice of route depends on available infrastructure and raw material costs.

FeatureRoute A: Chemical SynthesisRoute B: Biocatalytic Synthesis
Starting Material (R)-(-)-2-Amino-1-propanol (D-Alaninol)Fluoroacetone
Chirality Source Substrate-controlled (Retained)Catalyst-controlled (Enzymatic induction)
Key Hazard Sulfonate activation / Fluoride handlingEnzyme stability / Solvent tolerance
Scalability High (Linear scale-up)High (Volumetric productivity)
Green Metric Moderate (Uses organic solvents/reagents)Excellent (Aqueous media, ambient temp)
Decision Logic (DOT Visualization)

RouteSelection Start Start: Scale-Up Planning CheckChirality Requirement: >99% e.e. (R)-Isomer Start->CheckChirality Decision Choose Strategy CheckChirality->Decision RouteA Route A: Chemical (From (R)-Alaninol) Decision->RouteA Existing Chemical Plant RouteB Route B: Biocatalytic (From Fluoroacetone) Decision->RouteB Green/Biotech Facility StepA1 N-Boc Protection RouteA->StepA1 StepB1 Transaminase (ATA) RouteB->StepB1 StepA2 O-Tosylation StepA1->StepA2 StepA3 Sn2 Fluorination (CsF) StepA2->StepA3 SaltFormation CRITICAL: Salt Formation (HCl or TsOH) StepA3->SaltFormation StepB2 Isopropylamine Donor StepB1->StepB2 StepB2->SaltFormation

Figure 1: Strategic decision tree for selecting the synthesis pathway based on facility capabilities.

Route A: Chemical Synthesis (Nucleophilic Displacement)

Rationale: While DAST/Deoxo-Fluor can convert alcohols directly to fluorides, they are thermally unstable. On a >100g scale, the displacement of a sulfonate ester (Tosylate or Mesylate) by a metal fluoride (CsF or KF) is significantly safer and avoids the formation of explosive byproducts.

Protocol A: Step-by-Step
Step 1: N-Protection
  • Reagents: (R)-Alaninol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq), DCM.
  • Procedure: Dissolve (R)-alaninol in DCM at 0°C. Add

    
    . Add 
    
    
    
    dropwise. Warm to RT and stir for 4h. Wash with dilute citric acid and brine.
  • Checkpoint: Ensure complete consumption of amine to prevent N-alkylation in the next step.

Step 2: O-Activation (Tosylation)
  • Reagents: N-Boc-(R)-alaninol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (solvent/base).

  • Procedure: Dissolve intermediate in Pyridine at 0°C. Add TsCl portion-wise (exothermic). Stir at 0°C for 4h, then store in refrigerator overnight.

  • Workup: Pour into ice water. The product often precipitates. If oil forms, extract with EtOAc.

  • Safety Note: Pyridine is toxic; handle in a fume hood.

Step 3: Fluorination (

Displacement)
  • Reagents: O-Ts-N-Boc-Alaninol (1.0 eq), Cesium Fluoride (CsF, 3.0 eq), t-Butanol (tBuOH) or PEG-400.

  • Mechanism: The fluoride ion attacks the primary carbon, displacing the tosylate. Because the reaction occurs at C1, the chiral center at C2 is unaffected .

  • Procedure:

    • Dry CsF in a vacuum oven at 100°C for 24h (Critical: Water kills this reaction).

    • Suspend CsF in anhydrous tBuOH.

    • Add the Tosylate substrate.

    • Heat to reflux (80-85°C) for 12-24h.

  • Purification: Filter off CsOTs salts. Concentrate filtrate. Flash chromatography (Hex/EtOAc) to isolate N-Boc-(R)-1-fluoro-2-propylamine.

Step 4: Deprotection & Salt Isolation[1]
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve N-Boc intermediate in dry dioxane. Add 4M HCl/Dioxane at 0°C. Stir at RT for 2h.

  • Isolation (Critical): Do NOT neutralize to free base. The free amine is volatile.

    • Add diethyl ether to the reaction mixture.

    • The product, (R)-1-Fluoro-2-propylamine Hydrochloride, will precipitate as a white hygroscopic solid.

    • Filter under

      
       and dry in a vacuum desiccator over 
      
      
      
      .

Route B: Biocatalytic Synthesis (Transaminase)[2]

Rationale: This route uses an


-Transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to Fluoroacetone. It is a single-step conversion that sets the chirality with high enantioselectivity (>99% ee).
Biocatalytic Workflow (DOT Visualization)

Biocatalysis Substrate Fluoroacetone Reactor Bioreactor (pH 7.5, 30°C) Substrate->Reactor Donor Isopropylamine (Amine Donor) Donor->Reactor Enzyme ATA-113 (PLP Cofactor) Enzyme->Reactor Product (R)-1-Fluoro-2-propylamine Reactor->Product Byproduct Acetone (Volatile) Reactor->Byproduct Evaporated EqShift Equilibrium Shift: Remove Acetone via N2 sweep EqShift->Reactor

Figure 2: Biocatalytic equilibrium displacement strategy using amine transaminases.

Protocol B: Step-by-Step
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Substrate Loading: Add Fluoroacetone (50 mM final conc) and Isopropylamine (1.0 M, 20 equivalents).

    • Note: High concentration of isopropylamine drives the equilibrium but can inhibit the enzyme. Titrate pH back to 7.5 after addition.

  • Enzyme Addition: Add (R)-selective

    
    -Transaminase (e.g., Codexis ATA-113 or equivalent wild-type Arthrobacter sp.) at 2-5 g/L loading.
    
  • Reaction: Stir gently at 30°C.

    • Equilibrium Control: Apply a gentle sweep of Nitrogen gas over the headspace to remove Acetone (the byproduct), driving the reaction forward.

  • Workup (Salt Formation):

    • Acidify reaction mix to pH 2 with 6M HCl (stops reaction, protonates product).

    • Extract aqueous phase with MTBE to remove unreacted ketones/lipids.

    • Basify aqueous phase to pH 12 with NaOH (keep cold!).

    • Rapidly extract with DCM (3x).

    • Add HCl/Ether to the DCM layer immediately to precipitate the salt.

Analytical Controls & Specifications

For pharmaceutical applications, the following specifications are standard for the Hydrochloride salt.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (D2O)Consistent with structure; doublet at ~1.4 ppm (CH3), multiplet ~3.6 ppm (CH-NH2), doublet of multiplets ~4.5 ppm (CH2-F)
Fluorine Content 19F NMRSingle peak at -220 to -230 ppm (decoupled)
Enantiomeric Purity Chiral HPLC> 98.5% (R)-enantiomer
Water Content Karl Fischer< 1.0% (Product is hygroscopic)
Troubleshooting the Chiral HPLC

Since the amine lacks a UV chromophore, derivatization is required before HPLC analysis unless using a specialized detector (CAD/ELSD).

  • Derivatization Agent: Marfey’s Reagent (FDAA) or GITC.

  • Column: C18 Standard column (after derivatization).

  • Eluent: Acetonitrile/Water gradient with 0.1% TFA.

Safety & Handling (The "Hidden" Hazards)

  • Fluoride Burns: In Route A, although CsF is less hazardous than HF, the reaction conditions can generate trace HF if moisture is present. Always have Calcium Gluconate gel available.

  • Volatility: The free base of 1-fluoro-2-propylamine has a flash point < 0°C (estimated). All free-basing steps must occur under inert atmosphere in a hood.

  • Hygroscopicity: The HCl salt will absorb atmospheric water, turning into a syrup. Store in sealed foil bags with desiccant.

References

  • Scale-Up of Deoxofluorination

    • Singh, R. P., & Shreeve, J. M. (2002).
    • Source:

  • Safety of Fluorinating Reagents

    • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. J. Org. Chem.
    • Source:

  • Biocatalytic Transamination

    • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[2] Trends in Biotechnology.

    • Source:

  • Physical Properties & Handling

    • Propylamine Safety Data (Proxy for fluoro-analog vol
    • Source:

Sources

Technical Guide: Fluorinated Amines as Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In modern drug discovery, the strategic introduction of fluorine is a non-negotiable tactic. Often termed the "Magic Methyl" effect, replacing a C-H or C-OH bond with C-F can profoundly modulate metabolic stability (blocking P450 oxidation), lipophilicity (


), and pKa without significantly altering steric bulk.

Historically, this transformation relied on hazardous gaseous reagents like sulfur tetrafluoride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). The evolution toward fluorinated amines —liquid or solid reagents that deliver nucleophilic fluoride—has democratized this chemistry. This guide provides a critical analysis and validated protocols for the three dominant classes of these reagents: Aminosulfur trifluorides  (DAST, Deoxo-Fluor), Difluorosulfinium salts  (XtalFluor), and 

-Fluoroalkylamines
(Ishikawa/TFEDMA).

Reagent Selection Matrix

Selecting the correct reagent is a balance between reactivity, thermal stability, and byproduct profile.

ReagentStructurePhysical StateThermal Stability (Onset)HF GenerationPrimary Application
DAST

LiquidLow (~90°C)SpontaneousSmall-scale alcohol fluorination.
Deoxo-Fluor®

LiquidModerate (~140°C)SpontaneousScale-up; Gem-difluorination of ketones.
XtalFluor-E®

Solid (Salt)High (>200°C)None (Requires Promoter)Late-stage functionalization; Acid-sensitive substrates.
Ishikawa Reagent

LiquidStable at RTLowConversion of primary alcohols; Acyl fluoride synthesis.
TFEDMA

LiquidHighLowDifluoroacetylation; Bioisostere synthesis.

Critical Safety Note: While Deoxo-Fluor is more stable than DAST, both can undergo catastrophic decomposition if heated above their limits. XtalFluor is the safety standard for process chemistry as it does not release HF until a promoter is added.

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting elimination side-products (alkenes).

The Deoxofluorination Cascade

The reaction proceeds via an activated alkoxy-aminosulfur intermediate. The fate of this intermediate determines the yield:

  • Activation: The alcohol oxygen attacks the sulfur center, displacing a fluoride.

  • Displacement: A fluoride ion attacks the carbon center.

    • S_N2 Pathway: Inversion of configuration (Favored by primary/secondary alcohols).

    • S_N1 Pathway: Carbocation formation

      
       Racemization or Elimination (Favored by tertiary alcohols).
      

Deoxofluorination Substrate Alcohol (R-OH) Intermed Activated Intermediate [R-O-S-NR'2]+ Substrate->Intermed Activation (-HF) Reagent Reagent (DAST/XtalFluor) Reagent->Intermed Transition Transition State (SN2 Backside Attack) Intermed->Transition + F- SideProduct Elimination (Alkene) Intermed->SideProduct -H+ (Base) Product Alkyl Fluoride (R-F) (Inversion) Transition->Product Substitution

Figure 1: General mechanism of deoxofluorination. Note the bifurcation at the intermediate stage where elimination competes with substitution.

Validated Protocols

Protocol A: Stereoselective Fluorination of Secondary Alcohols using XtalFluor-E

Rationale: XtalFluor is chosen here for safety and improved selectivity against elimination compared to DAST. Since XtalFluor is a salt (


), it requires an exogenous fluoride source (

) to complete the reaction cycle.

Materials:

  • Substrate: Chiral secondary alcohol (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv)

  • Promoter:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under

    
     atmosphere.
    
  • Charging: Add XtalFluor-E (1.5 mmol) and anhydrous DCM (5 mL). The salt may not fully dissolve immediately.

  • Promoter Addition: Cool the mixture to -78°C. Add

    
     (2.0 mmol) and 
    
    
    
    (1.0 mmol) dropwise.
    • Expert Tip: The addition of free triethylamine buffers the acidity, protecting acid-labile protecting groups (like TBS or Boc).

  • Substrate Addition: Add the alcohol (1.0 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LCMS.

    • Endpoint: Look for the disappearance of the alcohol. If elimination (alkene) is observed, keep the reaction colder (-20°C) for longer.

  • Quench: Pour mixture into saturated aqueous

    
    . Stir vigorously for 15 minutes (CO2 evolution).
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Protocol B: Gem-Difluorination of Ketones with Deoxo-Fluor

Rationale: Ketones are less reactive than alcohols. Deoxo-Fluor is preferred over DAST here because it can withstand the higher temperatures often required for this transformation without decomposing violently.

Materials:

  • Substrate: Ketone (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.5 - 2.0 equiv)

  • Catalyst: Ethanol (0.2 equiv) or

    
     (Lewis Acid)
    
  • Solvent: Neat or DCM (minimal)

Step-by-Step Procedure:

  • Safety Check: Ensure reaction vessel is rated for pressure if heating is expected. Perform in a high-efficiency fume hood.

  • Mixing: In a Teflon or polypropylene vessel (glass is acceptable if HF is neutralized, but etching occurs), combine the ketone (1.0 mmol) and Deoxo-Fluor (2.0 mmol).

  • Activation:

    • Standard: Add catalytic Ethanol (0.2 mmol). This generates a small amount of HF in situ, which catalyzes the reaction.

    • Difficult Substrates: Add

      
       (1.0 equiv) to activate the carbonyl oxygen.
      
  • Heating: Heat to 60–80°C.

    • Warning: Do not exceed 90°C. If the reaction is sluggish, do not simply crank the heat; add more reagent or Lewis Acid.

  • Quench: Cool to 0°C. Very slowly add saturated

    
    .
    
    • Hazard:[2][3][4] The quench is extremely exothermic.

  • Purification: Standard extraction. Silica gel chromatography is usually sufficient.

Protocol C: N-Difluoroacetylation using TFEDMA

Rationale: TFEDMA (1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine) is a specialized reagent used to install the


 or 

motif, often acting as a lipophilic bioisostere for carbonyls or alcohols.[5]

Application: Synthesis of difluoroacetylated amines/sulfoximines.[5]

Step-by-Step Procedure:

  • Setup: Dissolve the amine/sulfoximine substrate (1.0 equiv) in DCM.

  • Reagent Addition: Add TFEDMA (1.2 equiv).

  • Conditions: Stir at room temperature for 1–4 hours.

  • Hydrolysis: Add water. The initial intermediate is an

    
    -fluoroenamine or iminium species, which hydrolyzes to the difluoroacetyl group.
    
  • Isolation: Extract with EtOAc.

Specialized Application: Heterocycle Synthesis

Beyond simple fluorination, these reagents can drive cyclodehydration.

Heterocycles Start Beta-Hydroxy Amide (R-CH(OH)-CH2-CONH-R') Reagent Fluorinated Amine (Deoxo-Fluor/DAST) Start->Reagent Path1 Pathway A: Fluorination (Low Temp) Reagent->Path1 Path2 Pathway B: Cyclodehydration (High Temp / Excess Reagent) Reagent->Path2 Prod1 Fluoro-Amide Path1->Prod1 Prod2 Oxazoline Path2->Prod2

Figure 2: Divergent reactivity. Controlled temperature yields the fluoride; higher heat drives cyclization to oxazolines.

Safety & Handling (The "Self-Validating" System)

A self-validating safety system implies that the protocol includes checks to prevent failure modes before they occur.

  • Thermal Runaway Check:

    • Rule: Never distill DAST or Deoxo-Fluor.

    • Data: DAST decomposes exothermically starting at ~90°C. Deoxo-Fluor initiates ~140°C but can auto-accelerate.

    • Validation: Check oil bath temperature with a secondary thermometer.

  • Pressure Management:

    • Rule: Deoxofluorination generates HF and sometimes

      
       gas (if glass is etched).
      
    • Validation: Never run these reactions in a completely closed system without a pressure-relief mechanism (e.g., nitrogen bubbler).

  • HF Neutralization:

    • Rule: Skin contact with HF is insidious (pain is delayed).

    • Validation: Keep Calcium Gluconate gel on the bench before opening the reagent bottle.

References

  • Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[6] The Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[6] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1][6] Organic Letters.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry.

  • Pacheco, M. C., et al. (2016). "Recent Advances in the Synthesis of Fluorinated Compounds using Ishikawa’s Reagent." Molecules.

  • Organic Chemistry Portal. "Fluorination with DAST and Deoxo-Fluor."

Sources

Troubleshooting & Optimization

Technical Support Hub: DAST Fluorination Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Reagent Support Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Deoxofluorination & Mitigating Side Reactions

Introduction

Welcome to the Fluorination Support Center. You are likely here because Diethylaminosulfur trifluoride (DAST) is behaving like the "Dr. Jekyll and Mr. Hyde" of reagents. When it works, it is a surgical tool for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. When it fails, it yields elimination products, rearranged skeletons, or worse—a safety incident.

This guide moves beyond basic textbook definitions. We will dissect the causality of failure modes using mechanistic logic and provide self-validating protocols to restore the integrity of your synthesis.

Module 1: Critical Safety Directives

Before troubleshooting chemistry, we must ensure the reactor does not breach containment. DAST is thermally unstable and shock-sensitive.

WARNING: Never distill DAST reaction residues. The byproduct, bis(diethylamino)sulfur difluoride, can detonate upon heating.[1]

ParameterDAST (Liquid)Deoxo-Fluor (Liquid)XtalFluor-E (Solid)
Physical State Yellow/Orange LiquidYellow LiquidCrystalline Solid
Decomp.[2] Onset ~50–60 °C (Violent)~70 °C (Slower exotherm)>200 °C
Moisture Sensitivity Fumes instantly (Hydrolysis to HF)Fumes instantlyHydrolyzes slowly
Glassware Etching HighHighLow

The "Golden Rules" of DAST Safety:

  • Temperature Ceiling: Never heat a neat DAST reaction above 50°C. If higher temperatures are required for conversion, switch to Deoxo-Fluor or XtalFluor-E .

  • The "Plastic" Rule: DAST and its hydrolysis product (HF) etch glass. For long-term storage, use Teflon/PFA containers. For reactions, borosilicate glass is acceptable only if the reaction is quenched immediately upon completion.

  • Moisture Control: DAST reacts explosively with water. All glassware must be flame-dried under inert gas (

    
     or Ar).
    
Module 2: Troubleshooting Side Reactions
Issue 1: "I am seeing significant alkene formation (Elimination) instead of fluorination."

The Mechanism: The DAST reaction proceeds via an alkoxyaminosulfur difluoride intermediate (


). The desired pathway is nucleophilic attack by fluoride (

). However, the intermediate is also a potent leaving group. If the fluoride ion is "slow" to attack (steric hindrance) or if the proton on the

-carbon is accessible, the intermediate acts as a base, triggering E2 elimination.

Diagnostic & Solution:

VariableAdjustment for Elimination IssuesMechanistic Rationale
Temperature LOWER to -78°CElimination is often entropically favored (higher T). Substitution (

) is favored under kinetic control at low T.
Solvent Switch to DCM or Chloroform Non-polar solvents promote tight ion pairing, favoring substitution. Avoid THF if possible; Lewis basic ethers can solvate the cation, promoting

/E1 pathways.
Reagent Switch to XtalFluor-E XtalFluor salts are non-basic. DAST releases diethylamine during reaction, which can act as a base to catalyze elimination.
Base Additive REMOVE PyridineWhile pyridine neutralizes HF, it also acts as a base sponge that can promote E2 elimination in sensitive substrates.
Issue 2: "The fluorine is on the wrong carbon (Rearrangement)."

The Mechanism: This indicates your reaction has shifted from an


 (concerted) manifold to an 

(carbocation) manifold. The DAST-alcohol intermediate leaves before the fluoride attacks, generating a carbocation. This cation is prone to Wagner-Meerwein shifts (e.g., neopentyl rearrangements).

Diagnostic & Solution:

  • Q: Is your substrate a secondary alcohol adjacent to a quaternary center?

  • A: If yes, rearrangement is thermodynamically driven.

  • Fix:

    • Solvent Polarity: Use a strictly non-polar solvent (Pentane/DCM mix) to destabilize the carbocation intermediate.

    • Reagent Switch: Use Fluolead™ or PhenoFluor™ . These reagents have different leaving group characteristics that may suppress ionization.

    • Kinetic Control: Run the reaction at the lowest possible temperature (-78°C) and quench immediately upon consumption of starting material.

Module 3: Visualization of Failure Modes

The following diagram illustrates the competitive pathways of the alkoxyaminosulfur intermediate. Note how temperature and basicity dictate the "Sink" (Product vs. Waste).

DAST_Mechanism cluster_conditions Critical Control Points Alcohol Alcohol (R-OH) Intermediate Alkoxyaminosulfur Intermediate Alcohol->Intermediate -HF (Rapid) DAST DAST Reagent DAST->Intermediate AlkylFluoride Alkyl Fluoride (Desired Product) Intermediate->AlkylFluoride SN2 Pathway (Inversion) Favored at Low Temp Alkene Alkene (Elimination Side Product) Intermediate->Alkene E2 Pathway (Base/Heat Induced) Rearranged Rearranged Fluoride (Carbocation Shift) Intermediate->Rearranged SN1 Pathway (Carbocation Formation) Temp Temp > 0°C Promotes Elimination Temp->Intermediate Solvent Polar Solvent Promotes Rearrangement Solvent->Intermediate

Caption: Competitive mechanistic pathways in DAST fluorination. Kinetic control (low temp) favors the SN2 route (Green), while thermal energy and polar solvents open E2/SN1 failure modes (Red).

Module 4: Validated Experimental Protocol

Standard Operating Procedure: Conversion of Secondary Alcohol to Fluoride Designed for 1.0 mmol scale. Scale-up requires specific safety calorimetry review.

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge with Alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration].

    • Cool the solution to -78°C (Dry ice/Acetone bath). Crucial for selectivity.

  • Addition:

    • Add DAST (1.2 – 1.5 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow. Fuming indicates moisture ingress.

  • Reaction:

    • Stir at -78°C for 30 minutes.

    • Allow to warm slowly to Room Temperature (RT) only if TLC shows incomplete conversion.

    • Checkpoint: If starting material persists after 1 hour at RT, do not heat. Add a second aliquot of DAST (0.5 equiv) at 0°C.

  • Workup (The "Quench"):

    • Caution: The quench is exothermic and generates HF.

    • Cool mixture to 0°C.

    • Add saturated aqueous Sodium Bicarbonate (

      
      )  dropwise. Vigorous bubbling (
      
      
      
      ) will occur.
    • Stir for 15 minutes until bubbling ceases (neutralizes HF).

    • Extract with DCM (3x), wash organics with brine, dry over

      
      , and concentrate.
      
Module 5: Troubleshooting Decision Tree

Use this logic flow to determine your next step when the reaction fails.

Troubleshooting_Tree Start Problem Identified Issue_Type What is the major impurity? Start->Issue_Type Olefin Alkene (Elimination) Issue_Type->Olefin Rearrange Rearranged Skeleton Issue_Type->Rearrange NoRxn No Reaction / Low Yield Issue_Type->NoRxn Sol_Olefin 1. Cool to -78°C 2. Switch solvent to DCM 3. Try XtalFluor-E Olefin->Sol_Olefin Sol_Rearrange 1. Avoid THF/Polar solvents 2. Use Fluolead 3. Check substrate steric bulk Rearrange->Sol_Rearrange Sol_NoRxn 1. Check DAST quality (Hydrolysis?) 2. Dry substrate (Karl-Fischer) 3. Increase conc. to 1.0M NoRxn->Sol_NoRxn

Caption: Logic flow for diagnosing and correcting common DAST fluorination failures.

References
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[1][3][4][5] The Journal of Organic Chemistry, 40(5), 574–578.

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054.

  • L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Leonard, J. (2010).[2] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Kirk, K. L. (2008).[1] Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic Process Research & Development, 12(2), 305–321.

Sources

reducing byproducts in organocatalytic fluorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Byproducts in Organocatalytic Fluorination Reactions

Status: Operational | Tier: Level 3 (Advanced Methodology)

Introduction: The "Fluorine Stability" Paradox

Welcome to the Organocatalytic Fluorination Support Center. You are likely here because your reaction worked on paper, but your flask contains a mixture of elimination products, racemates, or unreacted starting material.

Introducing fluorine into organic scaffolds alters pKa, lipophilicity, and metabolic stability (the "Fluorine Effect").[1] However, the very electronegativity that makes fluorine valuable also makes the


-proton of your product highly acidic (

drop of ~5-10 units). In organocatalysis, particularly enamine activation, this leads to the primary failure mode: Elimination of HF to form

-unsaturated byproducts.

This guide provides self-validating protocols to suppress these pathways.

Module 1: Electrophilic -Fluorination (Enamine Activation)

Primary Reagents: NFSI (N-fluorobenzenesulfonimide), Selectfluor.[2][3] Catalysts: Imidazolidinones (MacMillan Gen 1/2), Proline derivatives.

The Core Problem: The Elimination Trap

In the


-fluorination of aldehydes, the product is an 

-fluoro aldehyde. This species is prone to rapid dehydrofluorination or racemization under even mildly basic conditions or prolonged reaction times.
Troubleshooting Guide: Yield vs. Selectivity

Troubleshooting_Alpha_Fluorination start Issue Encountered yield_issue Low Yield / High Byproducts start->yield_issue ee_issue Low Enantiomeric Excess (ee) start->ee_issue check_byprod Analyze Byproducts (1H NMR) yield_issue->check_byprod soln_solv CRITICAL FIX: Switch Solvent (THF/DCM -> iPrOH mix) ee_issue->soln_solv Dielectric constant tuning vinyl Vinyl Species Present? (Elimination) check_byprod->vinyl Yes start_mat Unreacted Starting Material? check_byprod->start_mat No soln_temp CRITICAL FIX: Lower Temp (-10°C to 4°C) vinyl->soln_temp Reduce basicity/thermal energy soln_time CRITICAL FIX: Stop immediately at >95% conversion vinyl->soln_time Product is labile start_mat->soln_solv Solubility issue?

Figure 1: Decision tree for diagnosing failure modes in electrophilic


-fluorination.
Standard Operating Procedure (SOP): Enantioselective -Fluorination of Aldehydes

Based on MacMillan et al. (2005) methodology.

Objective: Minimize HF elimination and racemization.

  • Preparation: Flame-dry a 10 mL round-bottom flask. Cool to -10 °C .

  • Solvent: Add THF (tetrahydrofuran) or THF/iPrOH (90:10). Note: The addition of alcohol can stabilize the transition state via H-bonding, improving ee.

  • Catalyst: Add (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol% ).

    • Why? High loading is often necessary because the HF byproduct can deactivate a portion of the catalyst salt.

  • Substrate: Add the aldehyde (1.0 equiv). Stir for 5 min.

  • Reagent Addition: Add NFSI (1.2 equiv) in one portion.

    • Checkpoint: Monitor by TLC/NMR every 2 hours.

  • Quench (Crucial Step): Upon consumption of starting material, immediately quench with cold pentane and filter through a pad of silica gel or perform an immediate reductive amination/reduction.

    • Reasoning: The

      
      -fluoro aldehyde is configurationally unstable. Reducing it to the alcohol (using NaBH4) or converting to an amine "locks" the stereocenter.
      

Module 2: Nucleophilic Fluorination (Ring Opening)

Primary Reagents: HF-Amine complexes (Olah's reagent, 3HF·Et3N), Benzoyl fluoride. Catalysts: Chiral Phosphoric Acids (CPA), Phase Transfer Catalysts (PTC).

The Core Problem: Solvolysis & Regio-control

When opening epoxides or aziridines with nucleophilic fluoride, the fluoride anion is heavily solvated (hydrogen bonded), making it a poor nucleophile. Removing solvent makes it a strong base (causing elimination).

Mechanism of Failure: The "Basicity vs. Nucleophilicity" Balance

Nucleophilic_Failure sub Epoxide/Aziridine Substrate path_a Path A: Nucleophilic Attack (Desired) sub->path_a Cooperative Catalysis (Lewis Acid + F-) path_b Path B: Basic Abstraction (Elimination) sub->path_b Naked F- (No H-bonding) path_c Path C: Solvolysis (Hydrolysis) sub->path_c Wet Solvent f_source Fluoride Source (F-) prod_a Fluorohydrin (Target) path_a->prod_a prod_b Allylic Alcohol (Byproduct) path_b->prod_b prod_c Diol (Dead End) path_c->prod_c

Figure 2: Competing pathways in nucleophilic fluorination. Path A requires precise catalyst design (e.g., thioureas or CPAs) to direct fluoride while suppressing basicity.

FAQ: Nucleophilic Fluorination

Q: My reaction vessel is etching. Is this affecting my yield? A: Yes. Glassware releases water and silicates when etched by HF sources.

  • Fix: Use polypropylene (PP) or Teflon (PFA) reaction vessels.

  • Fix: If using glassware, ensure the HF source is strictly anhydrous (e.g., treat 3HF·Et3N with a small amount of anhydride to scavenge water).

Q: I see low regioselectivity in epoxide opening. A: This suggests the mechanism has shifted to


-like (carbocation character).
  • Fix: Use a cooperative catalyst system . A chiral Lewis acid (e.g., (salen)Co) activates the epoxide, while a cocatalyst (e.g., quaternary ammonium fluoride) delivers the nucleophile. This enforces an

    
    -like mechanism, restoring regiocontrol.
    

Module 3: Reagent Selection & Data

Choosing the right "F+" source is the first step in byproduct management.

Table 1: Electrophilic Fluorinating Reagents Comparison

FeatureNFSI (N-Fluorobenzenesulfonimide)Selectfluor (F-TEDA-BF4)
Solubility High in DCM, THF, Toluene (Ideal for Organocatalysis)Low in non-polar; High in MeCN, H2O
Reactivity Moderate (Tunable). Requires activation.High. "Hammer" approach.
Byproducts Sulfonimide (Easy to remove by base wash).Amine salts (Water soluble).
Stability Stable solid.[3] Non-hygroscopic.[3]Hygroscopic. Decomposes >195°C.
Best Use Enantioselective

-fluorination (Aldehydes/Ketones).
Radical fluorination or unactivated alkenes.

References

  • Enantioselective Organoc

    
    -Fluorination of Aldehydes. 
    Beeson, T. D., & MacMillan, D. W. C. (2005).[4] Journal of the American Chemical Society.
    
    Foundational text on using imidazolidinones for suppressing elimination.
    
  • Organoc

    
    -Fluorination of Ketones. 
    Marigo, M., Fielenbach, D., Braunton, A., Kjærsgaard, A., & Jørgensen, K. A. (2005). Angewandte Chemie International Edition.
    
    Details the use of chiral amines for ketone substrates.
    
  • Electrophilic Fluorination with NFSI: Mechanism and Reactivity. Rozatian, N., et al. (2018). Chemical Science. Quantitative scale of electrophilic fluorinating reagents.[2]

  • Catalytic Asymmetric Fluorination. Lectka, T., et al. (2000). Chemical Reviews. Comprehensive review on early transition metal and organocatalytic approaches.

Sources

strategies for purifying polar fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Amine Purification

Ticket System Status: ONLINE Topic: Purification Strategies for Polar Fluorinated Amines Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Fluorine Paradox"

Welcome to the technical support center. You are likely here because your fluorinated amine is behaving erratically. It is too polar for standard normal phase, too volatile for the rotavap, or invisible to your UV detector.

Fluorine introduces a unique physicochemical conflict:

  • Polarity vs. Lipophilicity: While the C-F bond is polar, perfluorinated chains are lipophilic. However, when F is close to an amine (e.g.,

    
    -fluoroamines), the electron-withdrawing group (EWG) effect drastically lowers the pKa of the amine, altering its interaction with stationary phases.
    
  • Volatility: Fluorination often suppresses boiling points relative to non-fluorinated parents, increasing the risk of product loss during isolation.

Below are the standard operating procedures (SOPs) and troubleshooting workflows to resolve these issues.

Module 1: The Volatility Trap (Isolation Issues)

Symptom: "My yield was 90% by NMR in the crude reaction mixture, but after rotary evaporation, the flask is empty."

Root Cause: Many low-molecular-weight fluorinated amines have high vapor pressures. Furthermore, the presence of fluorine adjacent to the nitrogen lowers the basicity, meaning the amine may exist significantly as the free base rather than a salt, even in slightly acidic media.

Protocol: Salt Formation Strategy Do not attempt to isolate the free base of volatile fluorinated amines (


). Convert them to non-volatile salts immediately.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Ether or Dioxane) where the salt will be insoluble.

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or anhydrous HCl in Diethyl Ether dropwise at 0°C.

    • Note: Avoid aqueous acids (HCl/

      
      ) if you want to precipitate the solid directly.
      
  • Precipitation: The fluorinated amine hydrochloride should precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold ether.

  • Recovery: If the salt is hygroscopic (common with fluorinated species), dry under high vacuum immediately.

Visualization: Volatility Decision Tree

VolatilityTree cluster_warning Root Cause Analysis Start Product MW < 200 Da? Stable Is the Amine stable to Acid? Start->Stable Yes Standard Standard Workup Start->Standard No Salt PROTOCOL A: Generate HCl or TFA Salt Stable->Salt Yes (Primary/Sec/Tert) Distill PROTOCOL B: Kugelrohr Distillation Stable->Distill No (Acid Sensitive) Volatile HIGH RISK: Volatility Loss

Caption: Decision matrix for handling low-molecular-weight fluorinated amines to prevent evaporative loss.

Module 2: The Silica Struggle (Streaking & Tailing)

Symptom: "The compound streaks from the baseline to the solvent front on TLC/Column, or co-elutes with impurities."

Root Cause: Fluorinated amines retain the basicity of the nitrogen (though reduced), which interacts strongly with acidic silanol groups (


) on the silica surface. This secondary interaction causes peak broadening (tailing).

Solution 1: The "Magic Mixture" (Mobile Phase Modification) Standard mobile phases (Hex/EtOAc) are insufficient. You must suppress silanol ionization or competitively block silanol sites.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5 - 1.0%Competes for silanol sitesGeneral purification
Ammonium Hydroxide (

)
1.0 - 2.0%Suppresses ionizationHighly polar/basic amines
Methanol (MeOH) 5 - 20%Increases polarityPolar fluorinated species

Recommended Solvent System: DCM : MeOH :


 (90:9:1 or 80:19:1).
Warning: Silica dissolves slightly in high pH/high MeOH. Do not exceed 20% MeOH if possible.

Solution 2: Amine-Functionalized Silica If the "Magic Mixture" fails, switch the stationary phase. Use Amine-Bonded Silica (e.g., KP-NH).

  • Why: The surface is already basic. No modifiers are needed in the mobile phase.[1]

  • Benefit: Eliminates the need to wash out TEA/ammonia from your product after the column.

Module 3: The "Catch and Release" (SCX Chromatography)

Symptom: "My product is water-soluble and I cannot extract it into organic solvent during workup."

Root Cause: Polar fluorinated amines often partition into the aqueous phase. Standard liquid-liquid extraction (LLE) fails.

Protocol: Strong Cation Exchange (SCX) This is the most robust method for purifying polar amines. It relies on the amine protonating and binding to a sulfonic acid resin, allowing impurities to be washed away.

Critical Consideration: pKa Shift Fluorine reduces amine basicity.

  • Alkyl Amine pKa: ~10-11[2][3][4]

  • 
    -Fluoroamine pKa: ~8-9
    
  • 
    -Trifluoromethyl amine pKa: ~4-6
    
  • Impact: If your amine is weakly basic (due to F-induction), ensure your loading pH is at least 2 units below the amine's pKa to ensure full protonation.

Step-by-Step Workflow:

  • Conditioning: Wash the SCX cartridge with MeOH, then DCM.

  • Loading: Dissolve crude mixture in DCM or MeOH (neutral pH). Load onto the cartridge.

    • Mechanism:[3][5][6][7][8][9]

      
      
      
  • Washing (The "Purge"): Flush with MeOH.

    • Result: Non-basic impurities (starting materials, neutrals) elute. The amine stays stuck.

  • Releasing: Elute with 2M

    
     in MeOH.
    
    • Mechanism:[3][5][6][7][8][9] Ammonia deprotonates the amine, releasing it from the resin.

  • Evaporation: Concentrate the filtrate to obtain pure free amine.

Visualization: SCX Mechanism

SCX_Mechanism cluster_0 Step 1: LOAD cluster_1 Step 2: WASH cluster_2 Step 3: RELEASE Load Crude Mixture (Amine + Impurities) Resin1 SCX Resin (Sulfonic Acid) Load->Resin1 Bind Wash MeOH Wash Resin1->Wash Waste Elute Neutrals & Acids Wash->Waste Remove Impurities Elute NH3 / MeOH Wash->Elute Retained Amine Product Pure Amine (Free Base) Elute->Product Deprotonation

Caption: The "Catch and Release" mechanism for isolating polar amines from non-basic impurities.[10]

Module 4: Stability Warning ( -Fluoroamines)

Symptom: "My product decomposed into an aldehyde/ketone."

Root Cause: Amines with a fluorine atom on the alpha-carbon (


-fluoroamines) are inherently unstable. They are prone to HF elimination followed by hydrolysis, especially in the presence of water or silica.

Guidance:

  • Check Structure: If your target is

    
    , it will likely decompose unless the geometry is constrained (e.g., bridgehead fluorine).
    
  • Mitigation: Handle these species as their salts (HCl/HF) or protect the nitrogen (e.g., Boc/Cbz) immediately. Do not subject free

    
    -fluoroamines to silica chromatography.
    

Frequently Asked Questions (FAQ)

Q: I cannot see my compound on the UV detector. How do I fractionate? A: Fluorinated aliphatic amines lack chromophores.

  • Solution 1: Use a universal detector like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

  • Solution 2: Use TLC stains.[11] Ninhydrin is standard for primary/secondary amines (turns purple/red). Dragendorff’s Reagent is superior for tertiary amines (turns orange). KMnO4 is effective for unsaturated or oxidizable groups.

Q: Can I use Fluorous Solid Phase Extraction (F-SPE)? A: Only if your molecule has a "Fluorous Tag" (e.g., a long perfluoroalkyl chain like


). A single trifluoromethyl (

) group usually does not provide enough retention on fluorous silica to separate it from non-fluorinated organics. For short fluorinated chains, stick to SCX or Reverse Phase (C18).

Q: My amine is stuck on the SCX column and won't elute with ammonia. Why? A: Your amine might be too basic or the interaction too strong (rare), or more likely, it has precipitated inside the column.

  • Troubleshoot: Try using a co-solvent in the elution step (e.g., DCM/MeOH/NH3) to improve solubility.

References

  • Biotage. (2023).[11][12] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[4] RediSep SCX Column Application Note AN39. Retrieved from [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Discusses pKa shifts due to Fluorine).
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

Sources

troubleshooting low yields in catalytic asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Catalytic Asymmetric Synthesis Ticket Type: Technical Guide & FAQ Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Triage Desk

Status: Open Priority: Critical

If you are reading this, your asymmetric transformation has likely failed to meet its yield benchmarks. In catalytic asymmetric synthesis, "low yield" is rarely a simple matter of reaction incompleteness; it is often a symptom of a kinetic, thermodynamic, or catalyst-integrity failure.

This guide moves beyond basic TLC checks. We will isolate the root cause using Reaction Progress Kinetic Analysis (RPKA) logic and self-validating experimental protocols.

Part 1: Initial Diagnostics (The "Is it Plugged In?" Phase)

Before altering the catalyst architecture, verify these fundamental failure modes.

Q: My reaction stalls at ~50% conversion. Is the catalyst dead?

A: Not necessarily. A stall at 50% often mimics a kinetic resolution or product inhibition , rather than catalyst death.

The Diagnostic Logic:

  • Scenario A (Kinetic Resolution): If you are using a racemic starting material, your chiral catalyst may only be reacting with one enantiomer. Check the enantiomeric excess (ee) of the recovered starting material. If it is high (>90%), you have performed a kinetic resolution, not a conversion failure.

  • Scenario B (Product Inhibition): The product formed may bind to the catalyst more strongly than the substrate (often seen in Lewis Acid catalysis where the product is a better Lewis base).

  • Scenario C (Catalyst Death): The active species has degraded into an inactive hetero-aggregate or metal black.

Q: The crude NMR shows 95% conversion, but I isolated 40% yield.

A: You are likely facing a Work-up/Isolation Mismatch . Asymmetric catalysts (especially organocatalysts like proline derivatives or chiral phosphoric acids) can act as surfactants, dragging product into the aqueous phase, or they may catalyze the reversal of the reaction (retro-aldol, retro-Michael) on silica gel.

Immediate Action:

  • The "Crude" Internal Standard: Add a known amount of an inert standard (e.g., 1,3,5-trimethoxybenzene) directly to the reaction mixture before quenching. Take an NMR.[1] This defines the "True Chemical Yield."

  • The Silica Test: Stir a small aliquot of your pure product with silica gel in your eluent solvent for 1 hour. Filter and check recovery. If <95%, switch to neutral alumina or deactivated silica (Et3N treated).

Part 2: Deep Dive – Catalyst Integrity & Kinetics

This section addresses the most common technical support ticket: "The reaction starts fast but stops."

The Core Mechanism: Deactivation vs. Inhibition

Distinguishing between a "dead" catalyst and a "lazy" (inhibited) catalyst is critical.

  • Deactivation: Irreversible loss of active sites (e.g., oxidation of phosphine ligands, Pd-black formation).

  • Inhibition: Reversible binding of a species (product, water, impurity) that slows turnover.

Visualization: The Kinetic Decision Tree

The following diagram outlines the logic flow for diagnosing a stalled reaction.

TroubleshootingFlow Start Reaction Stalls/Low Yield CheckConv Check Conversion vs. Time Start->CheckConv Stall Reaction Stalls Early CheckConv->Stall Rate decays rapidly Slow Rate is Constant but Slow CheckConv->Slow Linear but slow SpikeExp Perform 'Spike' Experiment (Add fresh substrate) Stall->SpikeExp LowConc Diagnosis: Low Kinetic Order or High Background Slow->LowConc Resumes Rate Resumes (Catalyst is Alive) SpikeExp->Resumes Rate returns to initial NoRate No Rate Increase (Catalyst is Dead) SpikeExp->NoRate Rate remains 0 ProdInhib Diagnosis: Product Inhibition Resumes->ProdInhib CatDeath Diagnosis: Catalyst Deactivation (Poisoning/Aggregation) NoRate->CatDeath

Figure 1: Decision tree for distinguishing between catalyst deactivation and product inhibition using kinetic spikes.

Part 3: Validated Experimental Protocols

Do not rely on guesswork. Use these self-validating protocols to generate actionable data.

Protocol A: The "Same Excess" Experiment

Purpose: To determine if the catalyst is deactivating over time or if the reagents are degrading. Reference: Based on Reaction Progress Kinetic Analysis (RPKA) principles pioneered by Blackmond [1, 2].[1]

The Setup: Run two parallel reactions with the same excess of one reagent but different initial concentrations.

  • Standard Run: [Substrate] = 0.1 M, [Reagent] = 0.2 M (Excess = 0.1 M).

  • Offset Run: Start the reaction at the concentrations the Standard Run would have at 50% conversion. (e.g., [Substrate] = 0.05 M, [Reagent] = 0.15 M).

The Analysis: Overlay the conversion vs. time curves (time-shifted).

  • Perfect Overlay: The catalyst is robust. The rate depends only on concentration.

  • Offset Run is Faster: The catalyst in the Standard Run died/degraded during the first 50% of conversion.

Protocol B: The "Spike" Test (Standard Addition)

Purpose: To distinguish Catalyst Death from Product Inhibition.

Methodology:

  • Run the reaction until it stalls (e.g., 60% conversion).

  • Split the reaction mixture into two vials (Vial A and Vial B).

  • Vial A (Control): Continue stirring.

  • Vial B (Spike): Add fresh substrate (restore starting concentration).

  • Monitor:

    • If Vial B does not react , the catalyst is dead (Poisoned/Aggregated).

    • If Vial B reacts at the initial rate , the catalyst is alive. The stall was due to equilibrium or reversible inhibition.

Part 4: Environmental Factors & "The Racemic Trap"

Q: I have high yield but 0% ee. Did I use the wrong enantiomer?

A: If you have 0% ee, you likely have a Background Reaction . In many Lewis Acid or Organocatalytic systems, the uncatalyzed reaction (background) proceeds at a finite rate. If the catalyst is slow (due to low solubility or poor turnover), the background reaction dominates.

The "Racemic Trap" Visualized:



If


, then 

.

Corrective Action:

  • Temperature Drop: Catalytic pathways usually have lower activation energies (

    
    ) than background thermal pathways. Lowering the temperature often suppresses the background reaction more than the catalytic one, recovering ee (at the cost of rate).
    
  • Concentration: Increase concentration. Bimolecular catalytic steps often scale differently than unimolecular background degradations.

Table 1: Common Catalyst Poisons & Solutions
Catalyst ClassSuspected PoisonSourceRemediation Strategy
Transition Metal (Pd, Rh, Ir) Sulfur/ThiolsSolvent (DMSO trace), ReagentsWash reagents with bleach/oxidant; avoid DMSO/DMF unless distilled.
Transition Metal (Pd, Rh) Amines/PyridinesSubstrate or AdditiveUse non-coordinating bases (e.g., 2,6-di-tert-butylpyridine) or proton sponges.
Organocatalyst (Amine) Acids (Trace)Chloroform (HCl formation)Pass solvent through basic alumina or store over

.
Lewis Acid (Ti, Al, B) WaterSolvent, AtmosphereAdd molecular sieves (4Å) directly to the reaction vessel (activated at 300°C).

Part 5: Advanced Visualization - The Deactivation Pathway

Understanding how a catalyst dies helps prevent it. Below is a representation of the competing pathways in a generic catalytic cycle.

CatalystLife PreCat Pre-Catalyst ActiveCat Active Species (L-M-L) PreCat->ActiveCat Activation Complex Cat-Substrate Complex ActiveCat->Complex + Substrate Dimer Inactive Dimer (M-M Aggregation) ActiveCat->Dimer High Conc. (Aggregation) Oxidized Oxidized Ligand (L=O) ActiveCat->Oxidized Trace O2 (Ligand Death) Substrate Substrate Product Product Product->ActiveCat Product Inhibition (Reversible Binding) Complex->ActiveCat + Product

Figure 2: Competing pathways: The catalytic cycle (Green) vs. Irreversible Deactivation (Red) and Reversible Inhibition (Yellow).

References

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition.

  • Bures, J. (2016). A Simple Graphical Method to Determine the Order in Catalyst. Angewandte Chemie International Edition.

  • Jacobsen, E. N., & Sigman, M. S. (2017). Catalyst Selection and Optimization in Asymmetric Synthesis. Nature.[2][3]

  • Hartwig, J. F. (2010).[4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard Reference for Catalyst Poisoning Mechanisms).

Sources

improving the efficiency of cofactor recycling in enzymatic resolutions

Author: BenchChem Technical Support Team. Date: February 2026

Division: Biocatalysis & Process Optimization

Operator: Dr. A. Vance, Senior Application Scientist Ticket Status: Open Subject: Improving Efficiency of NAD(P)H Recycling in Resolutions

Welcome to the Biocatalysis Support Hub.

You are likely here because your enzymatic resolution is suffering from low conversion yields, high costs due to stoichiometric cofactor consumption, or thermodynamic stalling. In industrial biocatalysis, the enzyme is the engine, but the cofactor (NADH/NADPH) is the fuel. If the fuel injection system (recycling) fails, the engine stalls regardless of the enzyme's quality.

This guide moves beyond basic textbook definitions to address the causality of failure in the three dominant recycling modes: Substrate-Coupled , Enzyme-Coupled (GDH) , and Enzyme-Coupled (FDH) .

Module 1: System Selection & Architecture
Q1: Which recycling system should I pair with my Ketoreductase (KRED) or Dehydrogenase?

A: Selection is a trade-off between thermodynamic driving force and kinetic efficiency . Do not default to Glucose Dehydrogenase (GDH) simply because it is common. Use the decision matrix below to select the correct architecture for your specific substrate constraints.

Comparative Analysis of Recycling Systems

FeatureGlucose Dehydrogenase (GDH) Formate Dehydrogenase (FDH) Substrate-Coupled (ADH/IPA)
Driving Force Moderate (Gluconolactone hydrolysis helps)Excellent (CO₂ gas evolution makes it irreversible)Poor (Reversible equilibrium)
Specific Activity High (200–500 U/mg)Low (4–10 U/mg)Variable (Depends on main enzyme)
pH Impact High Risk (Produces Gluconic Acid)Neutral (Produces CO₂/Bicarbonate)Neutral (Produces Acetone)
Cost Low (Glucose is cheap)Moderate (Formate is cheap, enzyme load high)Very Low (IPA is solvent & substrate)
Best Use Case Fast reactions; robust pH control available.Thermodynamic-limited reactions; acid-sensitive substrates.Cost-sensitive processes; substrates soluble in IPA.

Visual Guide: System Selection Logic

RecyclingSelection Start Start: Select Recycling Mode IsEquilibriumIssue Is the reaction thermodynamically unfavorable? Start->IsEquilibriumIssue IsAcidSensitive Is the substrate/enzyme acid-sensitive? IsEquilibriumIssue->IsAcidSensitive No FDH System: Formate Dehydrogenase (FDH) (Irreversible CO2 removal drives reaction) IsEquilibriumIssue->FDH Yes (Need strong drive) Solubility Is substrate solubility low in water? IsAcidSensitive->Solubility No IsAcidSensitive->FDH Yes (Avoid Gluconic Acid) GDH System: Glucose Dehydrogenase (GDH) (Requires strong pH Stat/Buffer) Solubility->GDH No (Standard Aqueous) ADH System: Substrate-Coupled (IPA) (Use excess IPA to shift equilibrium) Solubility->ADH Yes (IPA acts as co-solvent)

Figure 1: Decision matrix for selecting the optimal cofactor recycling system based on thermodynamic and solubility constraints.

Module 2: Troubleshooting & Diagnostics
Q2: My reaction plateaued at 60% conversion. How do I distinguish between enzyme deactivation and equilibrium limitation?

A: A plateau does not always equal enzyme death. In substrate-coupled systems (e.g., using Isopropanol/IPA), the accumulation of the co-product (acetone) often establishes a thermodynamic equilibrium that prevents 100% conversion.

The "Spike" Diagnostic Protocol:

  • Aliquot: Take two samples from the stalled reaction mixture.

  • Test A (Cofactor/Substrate): Add fresh cofactor (NAD/P) and recycling substrate (e.g., Glucose or Formate).

  • Test B (Enzyme): Add fresh enzyme (KRED/ADH).

  • Analysis:

    • If Test A resumes reaction: Your recycling system failed (cofactor degraded or recycling substrate depleted).

    • If Test B resumes reaction: Your enzyme has deactivated (instability or product inhibition).

    • If Neither resumes reaction: You have hit Thermodynamic Equilibrium or Product Inhibition .

Corrective Action for Equilibrium Issues:

  • Nitrogen Sweep: If using FDH or ADH, a gentle

    
     sparge can remove volatile co-products (CO₂ or Acetone) to shift Le Chatelier’s principle [1].
    
  • Resin Adsorption: Add a hydrophobic resin (e.g., XAD-4) to selectively adsorb the product in situ, removing it from the equilibrium equation.

Q3: Using GDH, my pH drops rapidly, killing the reaction. How do I manage the "Gluconic Acid Trap"?

A: The GDH system produces D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. This releases protons (


), causing a crash in pH that denatures NADPH [2].

Troubleshooting Steps:

  • Buffer Strength: Increase buffer concentration to 100–200 mM (Phosphate or Tris-HCl). 50 mM is often insufficient for GDH systems.

  • pH-Stat: For scale-up, do not rely on buffers. Use an autotitrator (pH-stat) with 1M NaOH to maintain pH 7.0–7.5.

  • Switch to FDH: If the enzyme is extremely acid-sensitive, switch to Formate Dehydrogenase. The co-product is

    
    , which leaves the system or forms bicarbonate (mild buffer effect) [3].
    
Module 3: Advanced Optimization & Protocols
Q4: How do I calculate the Total Turnover Number (TTN) to quantify efficiency?

A: TTN is the definitive metric for economic viability. It represents the number of times a cofactor molecule is recycled before it degrades or the reaction stops. In industrial settings, a TTN > 1,000 is typically required for cost-effectiveness [4].

Protocol: Determination of TTN

1. Experimental Setup:

  • Reaction Mix: Substrate (10 mM), Cofactor (0.01 mM - limiting reagent), Enzyme, Recycling Mix.

  • Note: The cofactor concentration must be catalytic (e.g., 1000x lower than substrate) to measure recycling.

2. Sampling:

  • Take samples at

    
     and at reaction completion.
    
  • Quench samples immediately (e.g., with acetonitrile/acid) to stop enzyme activity.

3. Calculation:



  • Interpretation: If you added 0.01 mM cofactor and achieved 10 mM product, your TTN is 1,000.

  • Optimization: If TTN is low (<100), increase the concentration of the recycling enzyme, not the cofactor. The rate-limiting step is often the recycling reaction, not the main resolution.

Q5: How do I visualize the "Smart Cosubstrate" workflow?

A: Understanding the flow of electrons (hydride transfer) is critical. The diagram below illustrates the FDH-coupled system, which is preferred for high-value pharmaceutical intermediates due to its irreversibility.

CofactorCycle cluster_recycling Recycling System (FDH) cluster_main Main Resolution Formate Formate (Cosubstrate) FDH_Enz Formate Dehydrogenase Formate->FDH_Enz CO2 CO2 (Gas - Irreversible) FDH_Enz->CO2 NADH NADH (Reduced) FDH_Enz->NADH Recycling Ketone Ketone (Substrate) Main_Enz KRED / ADH (Main Enzyme) Ketone->Main_Enz Alcohol Chiral Alcohol (Product) Main_Enz->Alcohol NAD NAD+ (Oxidized) Main_Enz->NAD Consumption NADH->Main_Enz Hydride Donor NAD->FDH_Enz Hydride Acceptor

Figure 2: Mechanism of Formate Dehydrogenase (FDH) coupled recycling. The evolution of CO2 gas renders the recycling step irreversible, driving the main resolution forward.

References
  • Almac Group. (2011). Overcoming Equilibrium Issues with Carbonyl Reductase Enzymes.Link

  • Patel, R. N. (2019).[1] Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration. National Institutes of Health (PMC). Link

  • Wang, X., & Yiu, H. (2016). Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. CORE. Link

  • Boudart, M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. Link

  • Thompson, M. P., et al. (2019).[2] Cofactor and Process Engineering for Nicotinamide Recycling and Retention in Intensified Biocatalysis. MDPI. Link

Sources

Part 1: Critical Safety Directive (Read Before Proceeding)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoroamine Reaction Workup & Safety Guide

Topic: Workup procedures for reactions involving fluoroamine reagents (DAST, Deoxo-Fluor®, XtalFluor®, TFEDMA). Audience: Medicinal Chemists, Process Chemists, and Lab Safety Officers.

WARNING: Hydrofluoric Acid (HF) Generation Risk Reactions involving fluoroamines (e.g., DAST, Deoxo-Fluor) liberate Hydrogen Fluoride (HF) and fluoride ions upon hydrolysis. HF is a systemic poison that penetrates tissue and decalcifies bone.

  • Mandatory PPE: Double nitrile gloves (or neoprene), face shield, and lab coat.

  • The "Calcium" Rule: Always have 2.5% Calcium Gluconate Gel immediately accessible on your bench. If skin contact occurs, wash with water for 5 minutes and apply gel immediately.[1]

  • Glassware Integrity: HF etches glass.[2][3][4][5] Inspect flasks for micro-cracks before use. For large-scale (>10g) reactions, use Teflon (PFA/FEP) or polyethylene vessels if possible.

Part 2: Reagent-Specific Workup Protocols

A. Liquid Reagents: DAST & Deoxo-Fluor®

Common Issues: Violent exotherms during quenching, HF evolution, glass etching.

The "Calcium Scavenge" Protocol (Recommended for Safety) Why this works: Unlike standard bicarbonate quenches which generate CO₂ gas and leave soluble fluorides, calcium carbonate reacts with HF to form insoluble Calcium Fluoride (CaF₂) and CO₂. This effectively sequesters the fluoride, preventing glass etching and reducing toxicity.

Step-by-Step:

  • Dilution: Dilute the reaction mixture 1:1 with an inert solvent (DCM or CHCl₃) and cool to -78°C (DAST) or 0°C (Deoxo-Fluor).

  • Solid Addition: Add solid Calcium Carbonate (CaCO₃) powder (1.5 equivalents relative to the fluorinating reagent) directly to the stirring reaction mixture.

  • Controlled Quench: Add water dropwise to the slurry with vigorous stirring.

    • Observation: Gas evolution (CO₂) will occur. The slurry will thicken as CaF₂ precipitates.

  • Warm Up: Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble CaF₂ and excess CaCO₃.

  • Separation: Wash the filtrate with sat. NaHCO₃ (to ensure neutral pH) and brine. Dry over Na₂SO₄.[6][7]

B. Solid Reagents: XtalFluor-E® / XtalFluor-M®

Common Issues: Tetrafluoroborate salt removal, less volatile but still corrosive.

The "Basic Wash" Protocol Why this works: XtalFluors do not release free HF to the same extent as DAST but generate amine-BF₃ complexes and HBF₄ upon hydrolysis. A basic wash neutralizes the acid immediately.

Step-by-Step:

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add 5% aqueous NaHCO₃ (do not use saturated initially to prevent "volcano" foaming).

  • Stirring: Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM.

    • Troubleshooting: If an emulsion forms (common with amine salts), add a small amount of solid NaCl to saturate the aqueous layer.

  • Drying: Dry organic layer over anhydrous MgSO₄ (MgSO₄ is preferred over Na₂SO₄ here as it helps break minor emulsions).

C. Amide-Generating Reagents: TFEDMA / Yarovenko Reagent

Common Issues: Water-soluble amide byproducts.[8]

The "Aqueous Partition" Protocol Why this works: TFEDMA produces a water-soluble amide byproduct (N,N-dimethyl-2,2-difluoroacetamide) upon fluorination.[8] Simple aqueous washing removes it efficiently without chromatography.

Step-by-Step:

  • Quench: Pour the reaction mixture into ice water.

  • Separation: Separate the organic layer.[6][9]

  • Acid Wash (Optional): If the product is not acid-sensitive, wash with 1M HCl to remove any unreacted amine starting material.

  • Base Wash: Wash with sat. NaHCO₃ to remove HF traces.

  • Purification: The organic layer usually contains clean product; the amide byproduct remains in the aqueous phase.

Part 3: Troubleshooting & FAQs

Q1: My DAST reaction turned black and tarry upon adding water. What happened?

  • Cause: Uncontrolled exotherm. DAST reacts explosively with water, generating heat that decomposes your product and polymerizes the reagent.

  • Solution: Never add water directly to undiluted DAST. Always dilute with DCM first. Use the "Inverse Quench" method for sensitive substrates: Drop the reaction mixture into a stirring slurry of NaHCO₃/Ice, rather than adding water to the reaction.

Q2: I'm seeing "cloudy" glassware after cleaning. Is this residue?

  • Cause: No, this is permanent damage. The HF generated etched the silica glass.[3]

  • Prevention: Use the Calcium Scavenge Protocol (Part 2A). The formation of CaF₂ prevents free HF from attacking the glass walls. For frequent users, switch to PFA (perfluoroalkoxy) flasks.

Q3: My product contains an alkene impurity (elimination product) that I can't separate.

  • Cause: Fluoroamines are basic. If the fluorination is slow (S_N2), the reagent acts as a base, causing E2 elimination.

  • Solution:

    • Switch to Deoxo-Fluor (less basic than DAST).

    • Switch to XtalFluor-E with an exogenous fluoride source (e.g., Et₃N·3HF) to promote substitution over elimination.

    • Keep the reaction temperature strictly below 0°C.

Q4: Can I distill DAST if it has turned yellow/brown?

  • CRITICAL SAFETY WARNING: NO.

  • Reason: Discolored DAST contains decomposition products that lower its auto-acceleration temperature. Distillation of aged DAST has caused numerous laboratory explosions. Buy fresh reagent or use it as is; discard if heavily degraded.

Part 4: Visualizations

Figure 1: Safe Quenching Workflow (DAST/Deoxo-Fluor)

A logical flow to prevent explosions and HF exposure during workup.

QuenchWorkflow Start Reaction Complete (DAST/Deoxo-Fluor) Cool Cool to -78°C (DAST) or 0°C (Deoxo) Start->Cool Dilute Dilute 1:1 with DCM Cool->Dilute AddSolid Add Solid CaCO3 (1.5 equiv) Dilute->AddSolid AddWater Add Water DROPWISE (Vigorous Stirring) AddSolid->AddWater Controlled Exotherm Warm Warm to RT (30 mins) AddWater->Warm Filter Filter through Celite (Remove CaF2) Warm->Filter Wash Wash Filtrate: 1. Sat. NaHCO3 2. Brine Filter->Wash

Caption: Workflow utilizing Calcium Carbonate to sequester HF as insoluble Calcium Fluoride.

Figure 2: Reagent Selection & Workup Decision Tree

Choosing the right reagent and workup based on substrate sensitivity.

DecisionTree Substrate Start: Substrate Type Alcohol Alcohol (ROH) Substrate->Alcohol Ketone Ketone/Aldehyde Substrate->Ketone Elimination Is it prone to Elimination? Alcohol->Elimination Hard Difficult Substrate? Ketone->Hard YesElim Use XtalFluor-E + Et3N-3HF Elimination->YesElim Yes NoElim Use TFEDMA (Mild) Elimination->NoElim No Workup1 Workup: Basic Wash (NaHCO3) YesElim->Workup1 Workup2 Workup: Aqueous Partition (Water Wash) NoElim->Workup2 YesHard Use Deoxo-Fluor (Heat Stable) Hard->YesHard Yes NoHard Use DAST (Standard) Hard->NoHard No Workup3 Workup: Calcium Scavenge (CaCO3) YesHard->Workup3 NoHard->Workup3

Caption: Decision matrix for selecting reagents and corresponding workup protocols to minimize side reactions.

Part 5: Comparative Data Table

ReagentThermal StabilityPrimary HazardByproductsRecommended Workup
DAST Low (Explosive >90°C)Shock Sensitive/HFAmine-HF saltsCaCO₃ Scavenge
Deoxo-Fluor® High (Stable <140°C)HF GenerationAmine-HF saltsCaCO₃ Scavenge
XtalFluor-E® High (Solid Salt)CorrosiveAmine-BF₃ / HBF₄Basic Wash (NaHCO₃)
TFEDMA High (Liquid)CorrosiveWater-soluble AmideWater Wash

References

  • Organic Syntheses. (2014). Fluorination of Benzophenones with Deoxo-Fluor. Org. Synth. 2014, 91, 239-259. Retrieved from [Link]

  • Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett 2008(14): 2111-2114.[10] Retrieved from [Link][11]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. J. Org. Chem. 2010, 75, 10, 3401–3411. Retrieved from [Link]

Sources

Validation & Comparative

(R)- vs. (S)-1-Fluoro-2-propylamine: Biological Activity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (R)- and (S)-1-Fluoro-2-propylamine, focusing on their distinct roles as chiral building blocks in drug discovery and their biological implications as pharmacophores.

Executive Summary

1-Fluoro-2-propylamine (CAS: 273734-17-1 for (R)-HCl) is a specialized fluorinated aliphatic amine used primarily as a chiral synthon in the development of advanced therapeutics, including PET radiotracers and neuroprotective agents . Unlike simple amines, the introduction of a fluorine atom at the


-position creates a unique electronic environment that modulates the basicity (pKa) and lipophilicity of the resulting drug molecule.

The biological "activity" of these enantiomers is defined by two distinct contexts:

  • Intrinsic Toxicology : As

    
    -fluoroamines, they carry a risk of "lethal synthesis" via metabolism to fluorocitrate, though this is less pronounced than in linear fluoro-amines due to steric branching.
    
  • Pharmacophoric Utility : They serve as bioisosteres for isopropylamine. The (R)- and (S)-enantiomers dictate the 3D topology of the final drug, often acting as a "stereochemical switch" that turns biological potency on or off (e.g., in microtubule stabilizers or

    
    -adrenergic receptor ligands).
    

Chemical & Physical Profile

The presence of the electronegative fluorine atom significantly alters the physicochemical properties compared to the non-fluorinated analog (isopropylamine).

Feature(R)-1-Fluoro-2-propylamine(S)-1-Fluoro-2-propylamineIsopropylamine (Reference)
Structure Chiral (Rectus)Chiral (Sinister)Achiral
Molecular Formula



Basicity (pKa) ~9.0 - 9.5 (Est.)~9.0 - 9.5 (Est.)10.63
Lipophilicity Moderate (C-F bond increases logP)ModerateLow
Metabolic Stability High (C-F bond resists oxidation)HighSusceptible to CYP450
Primary Application Synthesis of (R)-configured drugsSynthesis of (S)-configured drugsGeneral solvent/reagent

Note on pKa : The


-fluorine exerts a strong electron-withdrawing inductive effect (

), reducing the electron density on the nitrogen. This lowers the pKa by approximately 1-1.5 units compared to isopropylamine, making the amine less protonated at physiological pH—a critical factor for CNS drug penetration.

Biological Activity & Mechanism of Action[1]

The "Fluorine Effect" in Drug Design

When incorporated into a drug scaffold (e.g., a kinase inhibitor or GPCR ligand), the 1-fluoro-2-propyl moiety acts through three mechanisms:

  • Metabolic Blockade : The C-F bond strength (approx. 116 kcal/mol) prevents oxidative deamination or hydroxylation at the methyl group, extending the drug's half-life (

    
    ).
    
  • Conformational Bias : The Gauche effect (interaction between F and N lone pairs) can lock the side chain into a specific conformation, reducing the entropic penalty of binding to a receptor.

  • pKa Modulation : By lowering the pKa, a higher fraction of the drug exists as the neutral free base, facilitating passive transport across the Blood-Brain Barrier (BBB).

Comparative Biological Fate (Toxicology)

While valuable as building blocks, the free amines possess intrinsic biological risks rooted in the "Lethal Synthesis" pathway, similar to fluoroacetate.

  • Mechanism :

    
    -fluoroamines can be oxidatively deaminated by Monoamine Oxidase (MAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO) to form Fluoroacetone .
    
  • Downstream Toxicity : Fluoroacetone

    
     Fluoroacetate 
    
    
    
    Fluorocitrate. Fluorocitrate inhibits Aconitase, halting the Krebs cycle.
  • Stereoselectivity :

    • (R)-Enantiomer : Often processed differently by MAO-B due to the chiral constraint of the enzyme's active site. In many amphetamine-like substrates, the (S)-isomer is the preferred substrate for deamination. Therefore, the (R)-isomer is theoretically more metabolically stable and less prone to generating toxic metabolites immediately.

Pathway Visualization: Lethal Synthesis vs. Drug Utility

The following diagram illustrates the divergent fates of the molecule depending on whether it is used as a drug fragment or metabolized as a free amine.

BiologicalFate Start 1-Fluoro-2-propylamine (Free Amine) MAO MAO / SSAO (Oxidative Deamination) Start->MAO Metabolism Coupling Chemical Coupling (Drug Synthesis) Start->Coupling Synthesis FAcetone Fluoroacetone MAO->FAcetone FAcetate Fluoroacetate FAcetone->FAcetate FCitrate Fluorocitrate (Aconitase Inhibitor) FAcetate->FCitrate Toxicity Mitochondrial Failure FCitrate->Toxicity Drug Fluorinated Therapeutic (e.g., Triazolopyrimidine) Coupling->Drug Activity Enhanced CNS Entry & Metabolic Stability Drug->Activity Bioisostere Effect

Figure 1: Divergent biological pathways. The free amine poses a toxicity risk via oxidative deamination, whereas the coupled amide/amine moiety in drugs confers metabolic stability.

Applications in Drug Discovery

Case Study: Microtubule Stabilizers (Neurodegeneration)

Research into Triazolopyrimidines for treating tauopathies (e.g., Alzheimer's) has identified the 1-fluoro-2-propylamine moiety as a critical pharmacophore.

  • The Experiment : Researchers synthesized analogs using (R)- and (S)-1-fluoro-2-propylamine to probe the binding pocket of tubulin.

  • The Result : The stereochemistry of the amine tail was essential for correct orientation. The (S)-enantiomer (in specific scaffolds) facilitated a "North" or "South" puckering conformation that maximized

    
    -stacking interactions, whereas the wrong enantiomer caused steric clash and loss of potency (Activity Cliff).
    
Case Study: PET Radiotracers ( -Blockers)

In the development of [18F]-labeled Carazolol analogs (beta-blockers for cardiac imaging):

  • Role : The 1-fluoro-2-propyl group replaces the isopropyl group of standard beta-blockers.

  • Stereochemistry : The

    
    -adrenergic receptor is highly stereoselective. The (S)-configuration at the hydroxy-amine chain is required for binding. However, the chirality of the N-substituent (the fluoropropyl group) also modulates affinity.
    
  • Synthesis : (R)-1-Fluoro-2-propylamine is used to synthesize the corresponding diastereomer of the tracer to evaluate specific binding vs. non-specific uptake.

Experimental Protocols

Protocol: Enantiomeric Purity Analysis

Before biological evaluation, the optical purity of the amine must be verified, as commercial "racemates" will yield inactive drug isomers.

Method : Chiral Derivatization followed by GC/HPLC. Reagents : (S)-N-(Trifluoroacetyl)prolyl chloride (TFPC) or Mosher's Acid Chloride.

  • Derivatization :

    • Mix 10 mg of 1-Fluoro-2-propylamine HCl with 20 mg of (S)-TFPC in 1 mL DCM.

    • Add 50

      
      L Triethylamine (TEA). Stir for 30 min at RT.
      
  • Analysis :

    • Inject onto an achiral GC-MS column (the diastereomers formed will have different retention times).

    • Validation : Distinct peaks for (R,S)-diastereomer and (S,S)-diastereomer should be resolved by >1.0 min.

Protocol: Synthesis of Chiral Drug Intermediate (Reductive Amination)

This protocol describes coupling the amine to a ketone scaffold (e.g., for a PET tracer precursor).

  • Reagents : Ketone substrate (1.0 eq), (R)-1-Fluoro-2-propylamine HCl (1.2 eq),

    
     (1.5 eq), DCE (Solvent).
    
  • Procedure :

    • Dissolve ketone in DCE. Add the amine salt and stir for 10 min.

    • Add

      
       portion-wise over 20 min.
      
    • Stir at RT for 12-16 hours under

      
      .
      
    • Quench : Add saturated

      
      . Extract with DCM.
      
  • Purification : Silica gel chromatography.[1][2]

    • Note: The secondary amine product is often more basic; use 1% TEA in the eluent to prevent tailing.

References

  • Synthesis and Biological Evaluation of Triazolopyrimidines : Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.

  • Fluorinated Nucleosides and Amines : Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. NIH/PMC.

  • PET Radiotracer Development: Facile Radiosynthesis of Fluorine-18 Labeled

    
    -Blockers. Journal of Medicinal Chemistry. 
    
  • Chemical Properties : PubChem Compound Summary for 1-Fluoro-2-propylamine. National Library of Medicine.[3]

Sources

Comparative Guide: Fluorinating Agents for Amine Synthesis (NFSI vs. DAST)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divide

In the synthesis of fluorinated amines—critical motifs in medicinal chemistry for modulating


 and metabolic stability—NFSI (N-Fluorobenzenesulfonimide)  and DAST (Diethylaminosulfur trifluoride)  represent two diametrically opposed synthetic paradigms.

They are not interchangeable reagents for the same substrate. Selection depends entirely on the starting material and the desired mechanism of fluorine introduction:

  • Select NFSI when you need an Electrophilic Source (

    
    ) . It is used to install fluorine onto electron-rich carbon centers (e.g., carbanions, enamines, or via radical C-H activation) to generate 
    
    
    
    -fluoroamines or
    
    
    -fluoroamines via aminofluorination.
  • Select DAST when you need a Nucleophilic Source (

    
    ) .[1] It is primarily used to convert oxygenated precursors (specifically 
    
    
    
    -amino alcohols) into
    
    
    -fluoroamines via deoxofluorination, often involving stereospecific rearrangements.

Mechanistic Deep Dive

DAST: Nucleophilic Deoxofluorination & Rearrangement

Primary Application: Converting chiral


-amino alcohols to 

-fluoroamines.[2]

DAST acts as a dehydrating fluorinating agent. In the context of amino alcohols, the reaction rarely proceeds via simple


 displacement due to the neighboring group participation of the amine.

The "Aziridinium" Pathway:

  • Activation: DAST reacts with the alcohol hydroxyl group to form an activated alkoxyaminosulfur difluoride intermediate, releasing HF.

  • Cyclization: The neighboring nitrogen atom attacks the activated carbon, displacing the leaving group and forming a strained aziridinium ion .

  • Ring Opening: The fluoride ion (generated in situ) attacks the aziridinium ring. Regioselectivity is dictated by steric hindrance and electronic factors, often leading to a rearranged product with high stereospecificity.

NFSI: Electrophilic Fluorination & Radical Pathways

Primary Application:


-Fluorination of protected amines or intermolecular aminofluorination of alkenes.

NFSI possesses a weak


 bond polarized toward fluorine (

), making it an excellent electrophile or radical fluorine source.

The "Enolate/Radical" Pathway:

  • Polar Pathway: An amine precursor (e.g., an imine or carbonyl adjacent to nitrogen) is deprotonated to form an enolate/aza-enolate. This nucleophile attacks the electrophilic fluorine of NFSI.

  • Radical Pathway: In the presence of transition metals (e.g., Cu, Pd), NFSI transfers a fluorine atom to a carbon-centered radical. This is common in the aminofluorination of styrenes , where an alkene reacts with an amine source and NFSI to simultaneously install both functionalities.

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct agent based on substrate availability and target structure.

Fluorination_Decision_Matrix Start Target: Fluorinated Amine Substrate What is your Starting Material? Start->Substrate AminoAlcohol β-Amino Alcohol (OH group present) Substrate->AminoAlcohol Deoxofluorination Enolate Enolizable Imine/Amide (C-H acidic) Substrate->Enolate C-H Activation Alkene Alkene (Styrene) (Unsaturated) Substrate->Alkene Addition DAST_Path Reagent: DAST (Nucleophilic) AminoAlcohol->DAST_Path NFSI_Path Reagent: NFSI (Electrophilic) Enolate->NFSI_Path Alkene->NFSI_Path Mech_DAST Mechanism: Aziridinium Rearrangement DAST_Path->Mech_DAST Mech_NFSI_Polar Mechanism: Electrophilic Trapping NFSI_Path->Mech_NFSI_Polar Ionic Mech_NFSI_Radical Mechanism: Radical Aminofluorination NFSI_Path->Mech_NFSI_Radical Metal Cat. Product_DAST Product: β-Fluoroamine (Stereospecific) Mech_DAST->Product_DAST Product_NFSI_Alpha Product: α-Fluoroamine (Derivative) Mech_NFSI_Polar->Product_NFSI_Alpha Product_NFSI_Beta Product: β-Fluoroamine (Vicinal) Mech_NFSI_Radical->Product_NFSI_Beta

Caption: Decision matrix for selecting fluorinating agents based on substrate class and mechanistic requirement.

Comparative Data Analysis

The following table contrasts the operational parameters of both reagents. Note the significant safety disparity.

FeatureDAST (Diethylaminosulfur trifluoride)NFSI (N-Fluorobenzenesulfonimide)
Role Nucleophilic Fluorinating AgentElectrophilic Fluorinating Agent
Physical State Yellow-orange liquid (fumes in air)White crystalline solid
Stability Unstable. Decomposes violently >90°C. Moisture sensitive.[3]Stable. Non-hygroscopic.[3][4] High mp (114°C).[3][4]
Atom Economy Poor (releases

and

).
Moderate (releases sulfonimide byproduct).
Selectivity High for alcohols; prone to rearrangements (Wagner-Meerwein).High enantioselectivity possible with chiral catalysts.[5][6]
Safety Profile High Hazard. Shock sensitive; generates HF on hydrolysis.Low Hazard. Standard solid handling; mild oxidant.
Scalability Limited. Exotherms are dangerous on kilo-scale.Excellent. Used in multi-kg GMP campaigns.

Validated Experimental Protocols

Protocol A: Synthesis of -Fluoroamine via DAST (Rearrangement)

Context: Conversion of (S)-2-(dibenzylamino)-3-phenylpropan-1-ol to the corresponding fluoroamine.

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the 
    
    
    
    -amino alcohol (1.0 equiv) in anhydrous
    
    
    (0.1 M). Cool to -78°C .[1][3]
  • Addition: Add DAST (1.5 equiv) dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.

    • Checkpoint: Monitor by TLC.[1] The intermediate aziridinium formation is rapid; ring opening is the rate-determining step.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: Expect the rearranged product if the starting material allows aziridinium formation [1].

Protocol B: Pd-Catalyzed Aminofluorination of Styrene with NFSI

Context: Intermolecular coupling of styrene, NFSI, and a nitrogen nucleophile.

  • Setup: In a glovebox, combine

    
     (10 mol%), ligand (e.g., dppe, 12 mol%), and NFSI (2.0 equiv) in toluene.
    
  • Substrates: Add styrene (1.0 equiv) and the amine nucleophile (e.g., phthalimide or sulfonamide, 1.5 equiv).

  • Reaction: Seal the tube and heat to 80-100°C for 12 hours.

    • Mechanism:[7][8][9][10][11] The Pd(II) center activates the alkene, followed by aminopalladation. The resulting alkyl-Pd species is oxidized by NFSI (acting as

      
       source and oxidant) to Pd(IV), followed by reductive elimination of the C-F bond [2].
      
  • Workup: Filter through a pad of celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Safety & Handling (Crucial)

  • DAST Warning: Never heat DAST neat. Distillation is extremely hazardous. For scale-up (>10g), consider using Deoxo-Fluor® or XtalFluor-E® , which are thermally more stable alternatives with similar reactivity profiles.

  • NFSI Advantage: NFSI is generally considered a "bench-stable" reagent. However, it is an oxidant; avoid mixing with strong reducing agents.

References

  • Enantioselective Synthesis of

    
    -Fluoroamines from 
    
    
    
    -Amino Alcohols.
    Organic Letters, 2010.[2] Link
  • Pd-Catalyzed Intermolecular Aminofluorination of Styrenes. Journal of the American Chemical Society, 2009. Link

  • N-Fluorobenzenesulfonimide (NFSI) as an Enantioselective Fluorinating Agent. Chemical Reviews, 2015. Link

  • Comparison of Fluorinating Reagents: DAST vs Deoxo-Fluor. Organic Process Research & Development, 2008. Link

Sources

validating enantiomeric purity using different analytical techniques (HPLC, GC, SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imperative of Chirality: In drug development, enantiomers are not merely structural reflections; they are distinct pharmacological entities.[1] The tragic history of thalidomide remains the permanent driver behind the regulatory mandate (FDA, EMA, ICH) that enantiomeric purity must be rigorously validated.

The Modern Shift: While High-Performance Liquid Chromatography (HPLC) remains the historical gold standard, the industry is undergoing a paradigm shift toward Supercritical Fluid Chromatography (SFC) for its "green" credentials and kinetic superiority. Simultaneously, Gas Chromatography (GC) retains a critical, albeit narrower, stronghold for volatile intermediates.

This guide provides a technical roadmap for selecting, executing, and validating these techniques, moving beyond textbook definitions to application-based decision-making.

Part 1: The Decision Matrix (Technique Selection)

Selecting the correct analytical technique is a function of physicochemical properties—specifically volatility, solubility, and polarity.

Strategic Selection Workflow

DecisionMatrix Start Start: Target Analyte Volatile Is the Analyte Volatile (BP < 300°C)? Start->Volatile Derivatizable Can it be Derivatized (e.g., esterification)? Volatile->Derivatizable No GC Technique: Chiral GC (Cyclodextrin Phases) Volatile->GC Yes Derivatizable->GC Yes Solubility Solubility Profile? Derivatizable->Solubility No Hydrophobic Soluble in MeOH/CO2/Hexane Solubility->Hydrophobic Non-Polar Hydrophilic Aqueous/Buffer Soluble Solubility->Hydrophilic Polar SFC Technique: SFC (Preferred for Speed/Prep) Hydrophobic->SFC Primary Choice NPLC Technique: Normal Phase HPLC (Traditional) Hydrophobic->NPLC Secondary Choice RPLC Technique: Reverse Phase HPLC (Biologicals/Polar) Hydrophilic->RPLC

Figure 1: Decision tree for selecting the optimal chiral analysis technique based on analyte physicochemical properties.

Part 2: Technical Deep Dives

Supercritical Fluid Chromatography (SFC): The Green Standard

Status: The modern "first-choice" for small molecule chiral screening. Mechanism: Utilizes supercritical CO₂ (scCO₂) as the primary mobile phase. scCO₂ has the density of a liquid (solvating power) but the viscosity of a gas (high diffusivity). Why it wins:

  • Kinetic Performance: Low viscosity allows for high flow rates (3–5 mL/min) without high backpressure, reducing run times by 3-5x compared to HPLC.

  • Green Chemistry: Reduces toxic solvent consumption (Hexane/Heptane) by >80%.

Protocol: The "4x3" Screening Matrix To validate purity, you must first achieve separation. Use this standard screening protocol:

  • Columns: Select 4 orthogonal Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID).

  • Co-Solvents: Screen 3 modifiers: Methanol, Ethanol, Isopropanol.

  • Gradient: Run 5% to 50% modifier over 5 minutes.

  • Selection: Choose the condition with Resolution (

    
    ) > 2.0 to allow for robust validation.
    
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Status: Essential for biologicals, highly polar compounds, and legacy methods. Modes:

  • Normal Phase (NPLC): Uses Hexane/IPA.[2] Excellent selectivity but uses toxic solvents.

  • Reverse Phase (RPLC): Uses Water/Acetonitrile. Essential for biological samples (plasma/urine) where solubility in organic solvents is poor.

  • Polar Organic Mode (POM): Uses 100% Acetonitrile or Methanol with acid/base additives.

Gas Chromatography (GC): The Volatile Niche

Status: Specialized for volatiles (terpenes, fragrances, simple esters). Mechanism: Relies on Cyclodextrin-based stationary phases (β-DEX, γ-DEX). Critical Step - Derivatization: Many chiral drugs contain polar groups (-OH, -NH2, -COOH) that cause peak tailing in GC.

  • Protocol: React sample with Trifluoroacetic Anhydride (TFAA) or MSTFA.

  • Result: Increases volatility and improves peak symmetry, essential for accurate integration of the minor enantiomer.

Part 3: Comparative Analysis & Data

The following data summarizes the performance metrics for validating a standard pharmaceutical intermediate (e.g., Ibuprofen or similar profen).

FeatureSFC (Supercritical Fluid)HPLC (Normal Phase)GC (Gas Chromatography)
Analysis Time Fast (2–5 mins)Slow (15–40 mins)Moderate (10–30 mins)
Mobile Phase Cost Low (Mainly CO₂)High (Hexane/Ethanol)Negligible (Carrier Gas)
Resolution (

)
High (High efficiency)Moderate to HighHigh (for volatiles)
Sample Recovery Excellent (Easy evaporation)GoodDestructive (Flame Ionization)
Greenness High (Recyclable CO₂)Low (Hazardous waste)Moderate
Robustness Moderate (Pressure sensitive)High (Established)High

Part 4: Method Validation Framework (ICH Q2(R2))

Validation is the process of proving the method is "fit for purpose." For chiral purity, the critical parameters differ slightly from achiral assay validation.

Validation Workflow

ValidationWorkflow Dev Method Development (Screening) SysSuit System Suitability (Rs > 1.5, Tailing < 1.5) Dev->SysSuit Specificity Specificity (Racemate vs. Blank) SysSuit->Specificity LODLOQ Sensitivity (LOD/LOQ) (For 0.1% Impurity) Specificity->LODLOQ Linearity Linearity (0.05% to 1.0% Range) LODLOQ->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Detailed Validation Protocols
1. Specificity (The Critical Test)
  • Objective: Prove the method can separate the enantiomer of interest from the distomer (unwanted enantiomer) and process impurities.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (matrix without drug).

    • Inject Racemic Standard (50:50 mix). Requirement: Baseline resolution (

      
      ).
      
    • Inject Pure Enantiomer A (Active).

    • Inject Pure Enantiomer B (Impurity).

2. Sensitivity (LOD/LOQ)
  • Context: Regulatory limits for chiral impurities are often 0.1%. Your method must see well below this.

  • Protocol:

    • Prepare a standard of the minor enantiomer at 0.05% of the target concentration.

    • Inject n=6 times.

    • Acceptance: Signal-to-Noise (S/N) ratio > 10 for LOQ, > 3 for LOD.

3. Linearity (Range)
  • Context: You are quantifying the impurity, not just the main peak.

  • Protocol:

    • Prepare impurity standards at 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% of the nominal concentration.

    • Plot Concentration vs. Area Response.

    • Acceptance: Correlation Coefficient (

      
      ) 
      
      
      
      .[2]

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • Waters Corporation. (2020). Evaluation of the General Applicability of SFC for Chiral Separations. Waters Application Notes. Available at: [Link]

  • Agilent Technologies. (2022). Chiral Method Development on the Agilent 1260 Infinity II SFC System. Agilent Application Notes. Available at: [Link]

  • Daicel Corporation. (2023). Chiral Column Selection Guide. Chiral Technologies. Available at: [Link]

Sources

Safety Operating Guide

(R)-1-Fluoro-2-propylamine Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

Do not dispose of this compound down the drain.

(R)-1-Fluoro-2-propylamine Hydrochloride (CAS: 273734-17-1) is a fluorinated organic amine salt. For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

Failure to segregate this compound correctly can result in:

  • Regulatory Violation: Violation of RCRA (Resource Conservation and Recovery Act) standards regarding halogenated compounds.

  • Incinerator Damage: Standard non-halogenated waste incinerators cannot handle the hydrofluoric acid (HF) generated during the combustion of this compound.

  • Safety Hazards: Potential generation of toxic vapors if mixed with incompatible waste streams (e.g., strong oxidizers).

Quick Reference Data
ParameterDetail
Chemical Name This compound
CAS Number 273734-17-1
Molecular Formula C3H8FN · HCl
Waste Stream Halogenated Organic (Solid or Liquid)
Primary Hazard Corrosive (Skin/Eye), Fluorine Content
RCRA Characteristic Likely D002 (Corrosivity) if in solution; treat as Hazardous Waste.

Scientific Rationale: The "Why" Behind the Protocol

To ensure compliance and safety, it is critical to understand the chemical causality dictating these procedures.

The Fluorine Factor

Unlike standard amine salts (e.g., propylamine HCl), the presence of the fluorine atom on the beta-carbon changes the disposal thermodynamics.

  • Combustion Mechanism: Upon incineration, the C-F bond breaks. In the presence of hydrogen sources (like the HCl salt counterion or hydrocarbons), this generates Hydrofluoric Acid (HF) gas rather than CO2 and H2O.

  • Operational Impact: HF is highly corrosive to the ceramic linings of standard incinerators. Therefore, this waste must be routed to facilities equipped with alkaline scrubbers designed to neutralize acid gases. This is why the "Halogenated" label is non-negotiable.

Stability of the Salt

The hydrochloride salt form is generally stable and non-volatile compared to the free amine.

  • Do Not Neutralize: Do not attempt to convert the salt to the free amine (free-basing) prior to disposal. The free amine is likely volatile (low boiling point) and flammable, increasing the risk of inhalation exposure and fire during transport. Keep it as the stable solid salt or in solution.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or solid spill cleanup residues.

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Ensure a functional fume hood is nearby.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass if there is any risk of HF generation or if the container will be compacted.

  • Transfer: Transfer the solid material into the HDPE jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Solid - Halogenated Organic."

    • Constituents: List "(R)-1-Fluoro-2-propylamine HCl."[2]

  • Segregation: Place the jar in the Halogenated Solid Waste satellite accumulation area. Do not mix with non-halogenated solids (e.g., simple agarose gels or paper towels).

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Use this for reaction byproducts or stock solutions.

  • Compatibility Check: Ensure the solution pH is between 5 and 9 if possible, though the "Halogenated" stream can often tolerate wider ranges. Never mix with strong oxidizers (e.g., Nitric Acid) or reactive metals.

  • Segregation: Pour the solution into the Halogenated Waste Carboy (typically distinct from the Non-Halogenated/Organic solvent carboy).

    • Note: Even if the solvent is 99% Methanol (non-halogenated) and only contains 1% of the fluorinated amine, the entire volume is now classified as Halogenated Waste.

  • Logging: Record the volume and chemical name on the carboy's log sheet. This is vital for the disposal vendor to determine the BTU value and halogen content.

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: (R)-1-Fluoro-2-propylamine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Salt or Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Halogenated Solvent Carboy LiquidPath->ContainerLiquid Labeling LABELING CRITICAL: Mark as 'Halogenated Organic' ContainerSolid->Labeling ContainerLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS EHS / Vendor Pickup (Incineration w/ Scrubbers) Storage->EHS

Figure 1: Decision tree for the segregation and packaging of fluorinated amine waste.

Emergency Procedures: Spills

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the spill is significant (>50g) or dust is airborne, evacuate the immediate area and allow dust to settle.

  • PPE: Wear N95 respirator (if dust is present), goggles, and nitrile gloves.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution. Place all cleanup materials (wipes, gloves) into the Halogenated Solid Waste bin.

Regulatory Compliance & References

This protocol adheres to the principles of the Resource Conservation and Recovery Act (RCRA) . While this specific compound may not be explicitly "P-Listed" or "U-Listed" by name in 40 CFR 261.33, it is regulated under the "Mixture Rule" and characteristic definitions when part of a hazardous waste stream.

Key Regulatory Codes[3][4][5][6][7]
  • 40 CFR 261.31 (F-List): Pertains to spent halogenated solvents.

  • 40 CFR 262.11: Requirement for hazardous waste determination.

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-List). RCRA Online. Available at: [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]

Sources

Laboratory Safety & Operational Guide: (R)-1-Fluoro-2-propylamine Hydrochloride

[1][2]

Executive Summary & Risk Context

Handling (R)-1-Fluoro-2-propylamine Hydrochloride requires a safety protocol that transcends generic "white powder" handling.[1] As a chiral fluorinated amine salt, this compound presents a dual challenge: biological activity potential (common in fluorinated motifs) and combustion-induced toxicity (Hydrogen Fluoride generation).[1]

While standard Safety Data Sheets (SDS) classify this material primarily as an Irritant (Skin/Eye/Respiratory), experienced chemists must treat the hydrochloride salt form as a potent inhalation hazard due to its propensity to form fine, electrostatic dusts. Furthermore, the introduction of the fluorine atom necessitates strict waste segregation protocols often overlooked in standard organic synthesis.

This guide defines the precise PPE, engineering controls, and disposal workflows required to maintain both operator safety and the enantiomeric integrity of this high-value intermediate.

Hazard Profile & Critical Control Points

Before selecting PPE, we must understand the specific stress points of this chemical.[2]

Hazard CategorySpecific RiskMechanism of Action
Inhalation High The HCl salt is often a low-density solid.[1][3] Weighing operations generate invisible aerosols that cause immediate upper respiratory tract irritation (STOT SE 3).[1]
Skin/Eye Moderate to Severe Upon contact with moisture (sweat/mucous membranes), the salt dissociates, potentially delivering a localized acidic burn (HCl) and organic amine absorption.[1][3]
Thermal Critical Do not overlook this: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) , a systemic poison, alongside NOx and HCl.[1][3]
Stability Hygroscopic Absorption of atmospheric water degrades the compound, altering stoichiometry and potentially increasing stickiness/handling difficulty.[1][3]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" principle. Generic lab wear is insufficient for fluorinated intermediates.[1]

Hand Protection: The "Double-Barrier" Standard

Recommendation: Double-gloving is mandatory during weighing and solubilization.[1]

  • Inner Glove: 4 mil Nitrile (Disposable).[1]

    • Function: Protects against incidental dust and sweat contamination of the product.[1]

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]

    • Function: Mechanical strength against spatulas/glassware; primary barrier against solvent vehicles (e.g., DCM, Methanol) used to dissolve the salt.

  • Why? Amine salts can be insidious sensitizers.[1] If the outer glove is compromised by a solvent, the inner glove provides the necessary "doffing time" to remove gear without skin contact.

Respiratory Protection

Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Secondary Control (Spill Cleanup):

  • If outside containment, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) and P100 Particulate Cartridges .[1]

  • Note: A standard N95 is insufficient for acid gases released if the salt contacts moisture or acids.[1]

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are inadequate because airborne amine salt dust can bypass side shields and react with eye moisture to cause severe irritation.[1]

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1]

    • Critical: Do not wear synthetic fibers (polyester/nylon) underneath.[1] In a fire event involving fluorinated compounds, melting synthetics worsen burns and trap HF gas against the skin.

Operational Protocol: From Storage to Synthesis[1]

This workflow is designed to minimize static discharge (which disperses dust) and exposure.[1]

Step 1: Storage & Retrieval[1][4][5]
  • Environment: Store in a tightly sealed container within a desiccator or under inert gas (Argon/Nitrogen).[1]

  • Temp: Refrigeration (2–8°C) is often recommended to maintain enantiomeric purity and prevent degradation.[1]

  • Action: Allow the container to warm to room temperature before opening to prevent condensation, which turns the salt into a sticky, corrosive gum.

Step 2: The Weighing Procedure (High Risk)[1]
  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula.[1] Fluorinated salts are notoriously static-prone.[1]

  • Technique:

    • Tare the weighing vessel.[1]

    • Transfer solid gently; do not "dump."[1]

    • Immediately recap the stock bottle.

    • Clean the balance area with a solvent-dampened tissue (wet wiping prevents dust resuspension).[1]

Step 3: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving, add the solvent slowly. Exothermic solvation is possible with amine hydrochlorides.[1]

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust, especially if using bases (e.g., TEA, DIPEA) which will liberate the free amine.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling (R)-1-Fluoro-2-propylamine HCl, emphasizing the "Stop" points if safety criteria are not met.

GStartStart: Retrieve ChemicalCheckEnvCheck Environment:Is Fume Hood Functional?Start->CheckEnvPPE_CheckPPE Verification:Double Nitrile + Goggles + FR CoatCheckEnv->PPE_CheckYesStopSTOP: Contact EHS / Fix VentilationCheckEnv->StopNoTemp_EquilEquilibration:Warm to Room Temp (Avoid Condensation)PPE_Check->Temp_EquilWeighingWeighing Process:Use Anti-Static Gun + Wet Wipe CleanupTemp_Equil->WeighingSolubilizationSolubilization:Add Solvent Slowly (Exotherm Risk)Weighing->SolubilizationDisposalDisposal:Segregate as Fluorinated/Halogenated WasteSolubilization->Disposal

Figure 1: Operational workflow emphasizing environmental checks and static control during the weighing phase.

Disposal & Waste Management

Disposal of fluorinated amines requires strict segregation.[1] Never flush this compound down the drain.[1][4]

  • Segregation: Label waste clearly as "Halogenated Organic - Fluorinated."

    • Why? Standard halogenated waste streams (Chloroform/DCM) are often incinerated.[1] However, high-fluorine content requires incinerators with specific scrubbers to capture HF gas and prevent damage to the facility's infrastructure.[1]

  • Aqueous Waste: If the salt is in an aqueous layer (after extraction), check pH. Neutralize to pH 7-9 before bottling to prevent acid-catalyzed degradation in the waste drum.[1]

  • Container: Use High-Density Polyethylene (HDPE) waste containers. Avoid glass for long-term storage of waste if there is any risk of HF generation (though low with the salt, it is best practice for fluorinated waste streams).[1]

Emergency Response

  • Skin Contact:

    • Immediately brush off dry powder (do not wet first, as this creates acid).[1]

    • Rinse with copious water for 15 minutes.

    • Note: Unlike Hydrofluoric Acid (HF), Calcium Gluconate gel is generally not required for the hydrochloride salt unless it has been subjected to conditions that liberate free HF. However, always consult your facility's specific HF protocol when working with any fluorinated compound.

  • Spill (Solid):

    • Do not dry sweep.[1]

    • Cover with a wet paper towel (to suppress dust) or use a HEPA-filtered vacuum.[1]

    • Place in a sealed bag and label as hazardous waste.

References

  • PubChem. (2025).[1] 2-Fluoro-2-methylpropan-1-amine hydrochloride (Compound Summary).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: Fluorinated alkylamines.[1] Retrieved from [Link][1][5]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Fluoro-2-propylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-Fluoro-2-propylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.